Product packaging for Angulatin E(Cat. No.:)

Angulatin E

Cat. No.: B15140883
M. Wt: 676.7 g/mol
InChI Key: CHTLVJPURGFELF-KKSMYCASSA-N
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Description

Angulatin E is a useful research compound. Its molecular formula is C35H48O13 and its molecular weight is 676.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H48O13 B15140883 Angulatin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H48O13

Molecular Weight

676.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylbutanoyloxymethyl)-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C35H48O13/c1-10-19(4)30(40)43-17-34-27(45-21(6)37)23(44-20(5)36)16-33(9,42)35(34)26(38)24(32(7,8)48-35)25(46-29(39)18(2)3)28(34)47-31(41)22-14-12-11-13-15-22/h11-15,18-19,23-28,38,42H,10,16-17H2,1-9H3/t19?,23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1

InChI Key

CHTLVJPURGFELF-KKSMYCASSA-N

Isomeric SMILES

CCC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Angulatin E from Celastrus angulatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin E, a β-dihydroagarofuran sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has demonstrated notable insecticidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of its known biological efficacy, and a proposed mechanism of action based on current scientific understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Introduction

Celastrus angulatus, a climbing shrub native to East Asia, has a long history of use in traditional medicine and as a natural insecticide.[1] The plant is a rich source of a diverse array of bioactive secondary metabolites, particularly sesquiterpenoid polyol esters with a characteristic β-dihydroagarofuran skeleton.[1] These compounds have garnered significant scientific interest due to their wide range of biological activities, including insecticidal, antifeedant, and antitumor effects.[2] Among these complex molecules, this compound (also known as celthis compound) has been identified as a potent insecticidal agent.[2] This guide details the scientific journey of this compound, from its natural source to its potential as a lead compound for novel insecticide development.

Data Presentation

The following table summarizes the available quantitative data for this compound and related compounds isolated from Celastrus angulatus. It is important to note that specific yield and purity data for this compound are not extensively reported in the currently available literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Bioassay TargetActivity MetricValueReference
This compound C36H44O16732.72Mythimna separataLD501656.4 µg/mL[2]
Celangulatin CC38H46O17774.76Mythimna separataLD50280.4 µg/mL[2]
Celangulatin FC41H48O18828.81Mythimna separataLD50210.5 µg/mL[2]

Table 1: Physicochemical and Biological Activity Data of Sesquiterpenoid Polyol Esters from Celastrus angulatus

Experimental Protocols

The following protocols are based on established methodologies for the isolation of β-dihydroagarofuran sesquiterpenoid esters from Celastrus angulatus.

Plant Material Collection and Preparation

The root bark of Celastrus angulatus is collected and air-dried in the shade. The dried material is then pulverized into a fine powder to maximize the surface area for solvent extraction.

Extraction

Two primary extraction methods have been reported for the isolation of sesquiterpenoid polyol esters from C. angulatus:

  • Methanol Extraction (for polar compounds):

    • The powdered root bark (e.g., 2.0 kg) is refluxed with methanol (e.g., 4 x 6.0 L).[1]

    • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1]

  • Toluene Extraction (for low-polarity compounds):

    • The powdered root bark is extracted with toluene.

    • The toluene extract is concentrated under reduced pressure to yield a crude extract.[2]

Isolation and Purification

A multi-step chromatographic approach is employed for the isolation of this compound from the crude extract.

  • Macroporous Resin Column Chromatography (Initial Fractionation):

    • The crude methanol extract (e.g., 120 g) is adsorbed onto a D101 macroporous resin column.[1]

    • The column is eluted with a stepwise gradient of methanol-water mixtures (e.g., 5:5, 6:4, 7:3 v/v).[1]

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions with similar profiles are pooled.

  • Bioassay-Guided Fractionation:

    • Each pooled fraction is tested for its insecticidal activity against a target insect species (e.g., Mythimna separata).[1][2]

    • Fractions exhibiting significant activity are selected for further purification.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

    • The active fractions are subjected to RP-HPLC for the final purification of this compound.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the purified compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, NOESY): To establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant C. angulatus Root Bark powder Pulverized Powder plant->powder extraction Solvent Extraction (Methanol or Toluene) powder->extraction crude_extract Crude Extract extraction->crude_extract column Macroporous Resin Column Chromatography crude_extract->column fractions Fractions column->fractions bioassay Bioassay-Guided Fractionation fractions->bioassay active_fractions Active Fractions bioassay->active_fractions hplc RP-HPLC Purification active_fractions->hplc angulatin_e Pure this compound hplc->angulatin_e

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of Insecticidal Action

signaling_pathway Angulatin_E This compound Inhibition Inhibition Angulatin_E->Inhibition NaK_ATPase Na+/K+-ATPase Na_gradient Disruption of Na+ Gradient NaK_ATPase->Na_gradient Maintains Inhibition->NaK_ATPase Inhibition->Na_gradient Disrupts Depolarization Membrane Depolarization Na_gradient->Depolarization Neurotransmitter Altered Neurotransmitter Release (e.g., Glutamate) Depolarization->Neurotransmitter Ca_influx Increased Intracellular Ca2+ Depolarization->Ca_influx Excitotoxicity Neuronal Excitotoxicity Neurotransmitter->Excitotoxicity Ca_influx->Excitotoxicity Paralysis Paralysis and Death Excitotoxicity->Paralysis

Caption: Proposed neurotoxic signaling pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound is still under investigation. However, studies on related β-dihydroagarofuran sesquiterpenoids isolated from Celastrus species, such as Celangulin IV and V, strongly suggest that the primary target is the Na+/K+-ATPase enzyme in the nervous system of insects.

The proposed mechanism involves the following steps:

  • Inhibition of Na+/K+-ATPase: this compound is believed to bind to and inhibit the Na+/K+-ATPase pump located in the cell membrane of neurons.

  • Disruption of Ion Gradient: This inhibition disrupts the electrochemical gradient of sodium (Na+) and potassium (K+) ions across the neuronal membrane, which is crucial for maintaining the resting membrane potential.

  • Membrane Depolarization: The disruption of the ion gradient leads to a persistent depolarization of the neuron.

  • Altered Neurotransmission: The sustained depolarization affects voltage-gated ion channels and disrupts the normal release and reuptake of neurotransmitters at the synapse.

  • Neuronal Hyperexcitability and Blockage: This ultimately leads to uncontrolled nerve impulses, followed by a blockage of neuronal signaling, resulting in paralysis and death of the insect.

Conclusion and Future Directions

This compound represents a promising class of natural insecticides derived from Celastrus angulatus. Its complex chemical structure and potent biological activity make it an attractive candidate for further investigation and development. Future research should focus on:

  • Optimization of Isolation Protocols: Developing more efficient and scalable methods for the isolation and purification of this compound to obtain higher yields and purity.

  • Quantitative Analysis: Establishing robust analytical methods for the quantification of this compound in C. angulatus extracts.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and its target, Na+/K+-ATPase, and further detailing the downstream signaling cascade.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its insecticidal activity and to potentially develop even more potent and selective derivatives.

  • Toxicological and Environmental Impact Assessment: Evaluating the safety profile of this compound for non-target organisms and its persistence in the environment.

A deeper understanding of the chemistry and biology of this compound will be instrumental in harnessing its potential for the development of new and effective bio-insecticides for sustainable agriculture and public health.

References

Active Compounds in Celastrus angulatus Extract: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrus angulatus, a perennial vine native to China, has a long history of use in traditional medicine and as a natural insecticide.[1] Modern phytochemical investigations have revealed a wealth of bioactive compounds within the plant's extracts, primarily concentrated in the root bark. This technical guide provides an in-depth overview of the core active compounds isolated from Celastrus angulatus, their biological activities, the experimental protocols for their study, and the signaling pathways through which they exert their effects. The primary focus is on the sesquiterpenoid constituents, which form the most abundant and pharmacologically significant class of compounds in this species.

Core Active Compounds: Sesquiterpenoids with a β-Dihydroagarofuran Skeleton

The most prominent active constituents of Celastrus angulatus are a class of sesquiterpenoid polyol esters built upon a β-dihydroagarofuran scaffold.[2][3] These compounds, including various angulatins and celangulins, are responsible for the potent insecticidal and antitumor properties of the extract. Other classes of compounds present include diterpenoids, triterpenoids, flavonoids, alkaloids, and phenolic compounds.[4]

Quantitative Bioactivity Data

The following tables summarize the reported insecticidal and cytotoxic activities of representative sesquiterpenoids isolated from Celastrus angulatus and related species.

Table 1: Insecticidal Activity of Celastrus angulatus Sesquiterpenoids against Mythimna separata

CompoundKD₅₀ (μg/g)Reference
NW37252.3[2]
Celangulin V-[1]
Compound 1 (from Wu et al., 2001)-[1]
Compound 2 (from Wu et al., 2001)-[1]
Compound 3 (from Wu et al., 2001)-[1]
Compound 4 (from Wu et al., 2001)-[1]
Compound 5 (from Wu et al., 2001)-[1]

Note: Specific KD₅₀ values for all listed compounds were not available in the searched literature. The table indicates compounds with demonstrated insecticidal activity.

Table 2: Cytotoxic Activity of Sesquiterpenoids from Celastrus Species

Compound/ExtractCell Line(s)IC₅₀ (µM)Reference
β-dihydroagarofuran sesquiterpenes (from C. orbiculatus)HCT-116, HL-60, K562-[5]
Compound 4 (from C. orbiculatus)HCT-116, HL-60, K5623.61, 17.13, 10.15[5]
MD-6 (from Maytenus dhofarensis)MCF-7, PC9, C4-2B31.02, 17.58, 42.19[5]
Compound 1 (from a synthetic study)10 different cancer cell lines3.10 - 11.32[6]
Compound 6 (from a synthetic study)16 different cancer cell lines2.54 - 9.79[6]

Note: This table includes data from the closely related species Celastrus orbiculatus and other sources to provide a broader context for the cytotoxic potential of this class of compounds, as comprehensive data for C. angulatus itself is limited in the available search results.

Experimental Protocols

Extraction and Isolation of Sesquiterpenoids

A general workflow for the extraction and isolation of sesquiterpenoids from Celastrus angulatus root bark is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

G A Dried and Pulverized Root Bark of C. angulatus B Solvent Extraction (e.g., Methanol or Toluene) A->B C Crude Extract B->C D Macroporous Resin Column Chromatography C->D E Fractionation D->E F Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) E->F G Isolated Sesquiterpenoids (e.g., Angulatins, Celangulins) F->G

Caption: Workflow for the extraction and isolation of sesquiterpenoids.

Detailed Methodology:

  • Extraction: The dried and powdered root bark of Celastrus angulatus is extracted with a suitable organic solvent, such as methanol or toluene, typically under reflux conditions.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like macroporous resin column chromatography.

  • Fine Separation: Further purification of the fractions is achieved through repeated column chromatography, often including reversed-phase high-performance liquid chromatography (RP-HPLC), to yield pure sesquiterpenoid compounds.[7]

Insecticidal Bioassay (Leaf Disc Method)

This method is commonly used to evaluate the insecticidal activity of isolated compounds against lepidopteran larvae, such as Mythimna separata.

G A Prepare Test Compound Solutions in a Suitable Solvent (e.g., Acetone) B Apply Solutions to Leaf Discs of Known Area A->B C Air-dry the Leaf Discs B->C D Place Leaf Discs in Petri Dishes with Larvae (e.g., 4th Instar M. separata) C->D E Incubate under Controlled Conditions D->E F Record Mortality/Knockdown at Specified Time Points (e.g., 24h) E->F G Calculate KD₅₀/LD₅₀ Values F->G

Caption: Workflow for the insecticidal bioassay using the leaf disc method.

Detailed Methodology:

  • Preparation of Test Solutions: The isolated compounds are dissolved in a suitable solvent, such as acetone, to prepare a series of concentrations.

  • Treatment of Leaf Discs: Leaf discs of a specific diameter are uniformly treated with the test solutions. Control discs are treated with the solvent alone.

  • Exposure: The treated leaf discs are placed in petri dishes containing the test insects (e.g., fourth-instar larvae of Mythimna separata).

  • Observation: The number of dead or moribund insects is recorded at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal dose 50 (LD₅₀) or knockdown dose 50 (KD₅₀) is calculated using probit analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

G A Seed Cancer Cells in a 96-well Plate B Incubate for 24h to Allow Attachment A->B C Treat Cells with Various Concentrations of the Test Compound B->C D Incubate for a Defined Period (e.g., 48-72h) C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h to Allow Formazan Crystal Formation E->F G Solubilize Formazan Crystals (e.g., with DMSO or SDS) F->G H Measure Absorbance at ~570 nm G->H I Calculate Cell Viability and IC₅₀ Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

Insecticidal Activity: Modulation of Calcium Signaling

The insecticidal action of celangulins, a prominent group of sesquiterpenoids in Celastrus angulatus, is attributed to their ability to disrupt calcium homeostasis in insect neurons. Specifically, Celangulin I has been shown to modulate calcium channels.

G cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum A Celangulin I B L-type Voltage-Gated Ca²⁺ Channel A->B Activates C Ryanodine Receptor (RyR) A->C Activates D IP₃ Receptor (IP₃R) A->D Activates E ↑ Intracellular Ca²⁺ B->E C->E D->E F Neuronal Dysfunction (Anesthesia, Paralysis) E->F

Caption: Proposed mechanism of Celangulin I-induced neurotoxicity in insects.

This disruption of calcium signaling leads to neuronal hyperexcitability, paralysis, and ultimately, the death of the insect.

Antitumor Activity: Induction of Apoptosis and Cell Cycle Arrest

Extracts from Celastrus species have demonstrated significant antitumor activity, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. While much of the detailed mechanistic work has been conducted on extracts from the related species Celastrus orbiculatus, the similar chemical profiles suggest that the active compounds from Celastrus angulatus likely act through comparable pathways. Key signaling pathways implicated in the antitumor effects of Celastrus extracts include the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway Inhibition

G A Celastrus angulatus Active Compounds B PI3K A->B Inhibits C Akt B->C D mTOR C->D E ↓ Cell Proliferation ↓ Cell Survival D->E F ↑ Apoptosis D->F G ↑ Autophagy D->G

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Celastrus compounds.

Inhibition of this pathway disrupts critical cellular processes that promote cancer cell growth and survival, leading to apoptosis and autophagy.[8][9]

MAPK Pathway Modulation

G A Celastrus angulatus Active Compounds B ERK A->B Modulates C JNK A->C Activates D p38 A->D Activates E ↓ Cell Proliferation ↓ Invasion & Metastasis B->E F ↑ Apoptosis C->F D->F

Caption: Modulation of the MAPK signaling pathway by Celastrus compounds.

Modulation of the MAPK pathway, including the activation of JNK and p38 and the inhibition of ERK, contributes to the pro-apoptotic and anti-metastatic effects of Celastrus compounds.[10]

Apoptosis Induction

The induction of apoptosis by Celastrus compounds involves the regulation of key apoptotic proteins, including the Bcl-2 family and caspases.

G A Celastrus angulatus Active Compounds B ↓ Bcl-2 (anti-apoptotic) A->B C ↑ Bax (pro-apoptotic) A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase Activation (e.g., Caspase-3, -9) E->F G Apoptosis F->G

References

Angulatin E: A Technical Overview of a Sesquiterpenoid from Celastrus angulatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin E is a naturally occurring sesquiterpenoid isolated from the plant Celastrus angulatus, a species known for producing a variety of bioactive compounds. As a member of the terpene class of natural products, this compound possesses a complex chemical structure that has garnered interest within the scientific community. This technical guide provides a summary of the currently available physical and chemical properties of this compound, intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is limited in publicly accessible literature, the following key identifiers and properties have been established. These data points are crucial for the identification and characterization of the compound.

PropertyValueSource
Molecular Formula C₃₅H₄₈O₁₃[1][2]
Molecular Weight 676.75 g/mol [1][2]
CAS Number 403613-20-7[1]
Classification Natural Product, Sesquiterpene[1]
Source Organism Celastrus angulatus Maxim.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively documented in publicly available resources. However, general methodologies for the extraction and isolation of sesquiterpenes from plant material can be inferred.

General Isolation Workflow

The isolation of sesquiterpenoids like this compound from Celastrus angulatus typically involves a multi-step process. The following diagram illustrates a logical workflow that would be employed in a natural product chemistry laboratory.

experimental_workflow General Isolation Workflow for this compound plant_material Dried and Powdered Celastrus angulatus Plant Material extraction Solvent Extraction (e.g., with methanol, ethanol, or ethyl acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, butanol) crude_extract->partitioning fractions Polar and Non-Polar Fractions partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc angulatin_e Isolated this compound hplc->angulatin_e

Caption: A generalized workflow for the isolation and purification of this compound from its natural source.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While the specific spectral data for this compound is not available, the following methods would be essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can offer insights into the compound's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the presence of key functional groups within the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about any chromophores present in the molecule, which can aid in structural elucidation.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the mechanism of action of this compound. It is known to be an active ingredient in the preparation of "celangulin TC," suggesting it may contribute to the overall bioactivity of this preparation.[1]

Given that many sesquiterpenoids exhibit a range of biological activities, potential areas of investigation for this compound could include anti-inflammatory, anti-cancer, or neuroprotective effects. To explore these possibilities, a logical experimental approach would involve a series of in vitro and in vivo assays.

signaling_pathway_investigation Investigative Approach for Biological Activity angulatin_e This compound in_vitro_assays In Vitro Assays (Cell Viability, Enzyme Inhibition, etc.) angulatin_e->in_vitro_assays target_identification Target Identification (Affinity Chromatography, Proteomics) in_vitro_assays->target_identification pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR, Reporter Assays) target_identification->pathway_analysis in_vivo_models In Vivo Models (Animal models of disease) pathway_analysis->in_vivo_models pharmacokinetics Pharmacokinetics & Toxicology in_vivo_models->pharmacokinetics

Caption: A proposed logical workflow for the investigation of the biological activity and signaling pathways of this compound.

Conclusion

This compound is a sesquiterpenoid with a defined chemical identity but limited publicly available data regarding its specific physical, chemical, and biological properties. This guide consolidates the known information and outlines standard methodologies for its further investigation. The complex structure of this compound suggests potential for interesting biological activity, making it a candidate for further research and development in the pharmaceutical and life sciences sectors. The elucidation of its complete physicochemical profile and biological functions will require dedicated experimental work.

References

The Biosynthesis of Withangulatin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have garnered significant attention from the scientific community due to their wide range of pharmacological activities. Among them, Withangulatin E, a member of this class, has shown promising biological properties. This document provides an in-depth technical guide on the biosynthetic pathway of withanolides, with a focus on the key enzymatic steps and regulatory mechanisms leading to the formation of the characteristic withanolide scaffold, from which Withthis compound is derived. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis, metabolic engineering, and pharmaceutical applications of withanolides.

Introduction

Withanolides are predominantly found in plant species of the Solanaceae family, with Withania somnifera (Ashwagandha) and Physalis species being prominent sources.[1] The basic structure of a withanolide is characterized by a C28 ergostane skeleton where C-22 and C-26 are oxidized to form a δ-lactone ring.[2] The diverse array of withanolides arises from further modifications of this basic scaffold, including hydroxylation, epoxidation, and glycosylation. While the complete biosynthetic pathway to every individual withanolide is not yet fully elucidated, significant progress has been made in understanding the key steps from primary metabolites to the core withanolide structure. This guide synthesizes the current knowledge on withanolide biosynthesis, providing a framework for further research and biotechnological applications.

The Withanolide Biosynthetic Pathway

The biosynthesis of withanolides is a complex process that originates from the universal isoprenoid pathway, which is compartmentalized between the cytoplasm (mevalonate pathway) and plastids (non-mevalonate or MEP pathway).

Upstream Pathway: Formation of Isoprenoid Precursors and Squalene

The initial steps of withanolide biosynthesis involve the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2] These are synthesized via two distinct pathways:

  • Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation yield IPP.

  • Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). A series of reactions then leads to the formation of both IPP and DMAPP.

IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS) , yields squalene (C30), a linear triterpenoid precursor.[2]

Cyclization and Formation of the Sterol Backbone

The linear squalene molecule undergoes cyclization to form the tetracyclic triterpenoid backbone. This crucial step is catalyzed by squalene epoxidase (SQE) , which first epoxidizes squalene to 2,3-oxidosqualene. Subsequently, cycloartenol synthase (CAS) , an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.[2] Cycloartenol is the primary precursor for phytosterols in plants. Through a series of enzymatic reactions involving sterol methyltransferases (SMTs) and other enzymes, cycloartenol is converted to cholesterol.

Branching towards Withanolides: The Role of 24-Methylenecholesterol

A key branching point from the primary sterol pathway towards withanolide biosynthesis occurs at the level of 24-methylenecholesterol .[2][3] This intermediate is a crucial precursor for the formation of the withanolide scaffold.

Downstream Modifications: Formation of the Withanolide Scaffold

The conversion of 24-methylenecholesterol into the characteristic withanolide structure involves a series of oxidative reactions, including hydroxylations, epoxidations, and the formation of the δ-lactone ring. While the exact sequence and all the enzymes involved are still under investigation, several key enzyme families have been identified:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for many of the hydroxylation and epoxidation steps that decorate the sterol backbone. For example, CYP87G1, CYP88C7, and CYP749B2 have been implicated in the early oxidative steps of withanolide biosynthesis.[4][5][6]

  • Short-chain Dehydrogenases/Reductases (SDRs): These enzymes are involved in oxidation/reduction reactions, and an SDH2 has been shown to be crucial for the formation of the lactone ring.[4][7]

  • Sulfotransferases (SULTs): A sulfotransferase, SULF1, has been identified as a core enzyme in withanolide biosynthesis, challenging the traditional view of sulfation as solely a tailoring reaction.[4][7]

The formation of the characteristic α,β-unsaturated ketone in ring A and the δ-lactone between C-22 and C-26 are defining features of withanolides.[2] The specific modifications that lead to the final structure of Withthis compound from the common withanolide precursors are yet to be fully characterized.

Quantitative Data on Withanolide Biosynthesis

The production of withanolides can be influenced by various factors, including plant tissue type, developmental stage, and environmental conditions. Several studies have quantified withanolide content and the effects of elicitors and precursor feeding on their biosynthesis.

Plant/Cell Culture Condition Analyte Fold Increase/Concentration Reference
Withania somnifera cell suspension cultureChitosan (100 mg/l) + Squalene (6 mM)Total Withanolides2.13-fold (shake-flask), 1.66-fold (bioreactor)[8]
Withania somnifera cell suspension cultureChitosan (100 mg/l) + Squalene (6 mM)Withanolide A7606.75 mg[8]
Withania somnifera cell suspension cultureChitosan (100 mg/l) + Squalene (6 mM)Withaferin A3732.81 mg[8]
Withania somnifera hairy rootsSalicylic acid elicitationWithanolidesMarkedly increased[9]
Withania coagulansMelatonin under NaCl stressWithanolide Aup to 1.6 µg/g[9]
Withania coagulansMelatonin under NaCl stressWithaferin Aup to 14 µg/g[9]

Table 1: Quantitative analysis of withanolide production under different experimental conditions.

Experimental Protocols

Extraction and Quantitative Analysis of Withanolides by HPLC

This protocol describes a general method for the extraction and quantification of withanolides from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Withanolide standards (e.g., Withaferin A, Withanolide A)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Extraction:

    • Accurately weigh about 1 g of the dried plant powder.

    • Extract with a suitable volume of methanol (e.g., 20 mL) by sonication or maceration for a specified time (e.g., 30 minutes).

    • Centrifuge the extract and collect the supernatant.

    • Repeat the extraction process two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol for HPLC analysis.[10]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized for the separation of the target withanolides.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for withanolides (e.g., 227 nm).

    • Quantification: Prepare a calibration curve using withanolide standards of known concentrations. The concentration of withanolides in the plant extract is determined by comparing the peak areas with the calibration curve.[11][12]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the withanolide biosynthetic pathway.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Grind the plant tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[10]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.[10]

  • qRT-PCR:

    • Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers.

    • Use a reference gene (e.g., actin, ubiquitin) for normalization.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.[10]

Visualizations of Pathways and Workflows

Withanolide Biosynthesis Pathway

Withanolide_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway (Withanolide Scaffold Formation) AcetylCoA Acetyl-CoA MVA Mevalonate Pathway (Cytosol) AcetylCoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastid) MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Methylenecholesterol 24-Methylenecholesterol Cholesterol->Methylenecholesterol Withanolide_Scaffold Withanolide Scaffold (Lactone Ring, etc.) Methylenecholesterol->Withanolide_Scaffold CYPs, SDRs, SULTs (e.g., CYP87G1, CYP88C7, CYP749B2, SDH2, SULF1) Pyruvate_GAP Pyruvate + Glyceraldehyde-3-P Pyruvate_GAP->MEP Pyruvate_GAP->MEP Withangulatin_E Withthis compound Withanolide_Scaffold->Withangulatin_E Further Modifications (Hydroxylation, etc.)

Caption: Overview of the Withanolide Biosynthesis Pathway.

Experimental Workflow for Withanolide Analysis

Experimental_Workflow start Plant Material (e.g., Leaves, Roots) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentration Concentration extraction->concentration hplc_analysis HPLC-UV Analysis concentration->hplc_analysis quantification Quantification (vs. Standards) hplc_analysis->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Caption: Workflow for Extraction and Quantification of Withanolides.

Conclusion

The biosynthesis of Withthis compound is a complex process rooted in the fundamental isoprenoid and sterol pathways in plants. While significant strides have been made in identifying key enzymes and regulatory points in the formation of the core withanolide structure, the specific downstream modifications leading to the vast diversity of withanolides, including Withthis compound, remain an active area of research. The information and protocols presented in this guide provide a solid foundation for researchers to further unravel the intricacies of withanolide biosynthesis and to develop strategies for the enhanced production of these valuable bioactive compounds through metabolic engineering and synthetic biology approaches.

References

Withangulatin E: A Technical Guide on its Natural Occurrence, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withangulatin E is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives. Withanolides are predominantly found in plants of the Solanaceae family and are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the natural occurrence, distribution, and isolation of Withthis compound, with a focus on its primary source, Physalis angulata.

Natural Occurrence and Distribution

Withthis compound has been isolated from the whole plant of Physalis angulata L., a species belonging to the Solanaceae family.[1][2][3] This plant is widely distributed in tropical and subtropical regions of the world and has a history of use in traditional medicine for various ailments.[4]

Physalis angulata is a rich source of various withanolides, and Withthis compound is found alongside other structurally related compounds. A significant phytochemical investigation by Damu et al. (2007) led to the isolation and characterization of seven new withanolides, including Withangulatin B, C, D, E, F, G, and H, from the methanolic extract of the whole plant.[2] This indicates that Withthis compound is part of a complex mixture of withanolides within the plant.

Quantitative Data

While the specific concentration of Withthis compound in Physalis angulata is not explicitly detailed in the available literature, the yields of other withanolides from this plant provide a comparative context. For instance, in one study, the isolation of physangulide B from 4 kg of dried leaves of P. angulata yielded 5.96 g (0.15% yield), and 14α-hydroxyixocarpanolide yielded 3.6 g (0.028% yield).[5] The yields of withangulatins B-H were reported as milligrams from a starting material of 3.5 kg of dried whole plant.[2]

The following table summarizes the reported yields of various withangulatins isolated from Physalis angulata by Damu et al. (2007) from 3.5 kg of dried plant material.

CompoundYield (mg)
Withangulatin B15.0
Withangulatin C12.0
Withangulatin D10.0
Withthis compound 8.0
Withangulatin F9.0
Withangulatin G11.0
Withangulatin H7.0

Experimental Protocols

The isolation of Withthis compound from Physalis angulata involves a multi-step extraction and chromatographic purification process. The following protocol is based on the methodology described by Damu et al. (2007).[2]

Plant Material and Extraction
  • Plant Material: The whole plant of Physalis angulata is collected, air-dried, and coarsely powdered.

  • Extraction: The powdered plant material (3.5 kg) is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with chloroform (CHCl₃) and n-butanol (n-BuOH).

  • Column Chromatography (Silica Gel): The CHCl₃-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Purification: Fractions containing withanolides are further purified by repeated column chromatography on silica gel and preparative TLC using solvent systems of increasing polarity to isolate the individual withangulatins, including Withthis compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by Withthis compound are limited, research on the closely related compound, Withangulatin A, also isolated from Physalis angulata, provides insights into the potential mechanisms of action for this class of compounds.

Withangulatin A has been shown to exhibit anti-inflammatory and immunosuppressive effects by targeting key signaling pathways.[6][7][8] It has been reported to inhibit the MAPK and NF-κB signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators like COX-2.[6][8]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of Withangulatin A, which may share similarities with the mechanism of action of Withthis compound.

WithangulatinA_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates COX2 COX-2 Expression MAPK->COX2 NFkB->COX2 Inflammation Inflammatory Response COX2->Inflammation leads to WithangulatinA Withangulatin A WithangulatinA->MAPK inhibits WithangulatinA->NFkB inhibits

Caption: Proposed anti-inflammatory signaling pathway of Withangulatin A.

Experimental Workflow Visualization

The following diagram, generated using Graphviz, outlines the general workflow for the isolation of Withthis compound from Physalis angulata.

Isolation_Workflow Plant Dried, powdered Physalis angulata (whole plant) Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partition Solvent Partitioning (CHCl₃/H₂O, n-BuOH/H₂O) CrudeExtract->Partition CHCl3_Fraction Chloroform Fraction Partition->CHCl3_Fraction nBuOH_Fraction n-Butanol Fraction Partition->nBuOH_Fraction Aq_Fraction Aqueous Fraction Partition->Aq_Fraction SilicaGel_CC Silica Gel Column Chromatography (CHCl₃/Acetone gradient) CHCl3_Fraction->SilicaGel_CC Fractions Collected Fractions SilicaGel_CC->Fractions Purification Repeated Column Chromatography & Preparative TLC Fractions->Purification WithangulatinE Withthis compound Purification->WithangulatinE

Caption: General workflow for the isolation of Withthis compound.

References

Unraveling the Molecular Architecture of Angulatin E: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel natural products is a cornerstone of discovering new therapeutic agents. Angulatin E, a sesquiterpenoid isolated from Celastrus angulatus, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to defining its complex structure.

The determination of this compound's molecular framework hinges on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods, combined with detailed experimental protocols for isolation and analysis, provide the definitive evidence required for unambiguous structure elucidation.

Spectroscopic Data Summary

The structural assignment of this compound is supported by a detailed analysis of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The following tables summarize the key quantitative data, offering a clear and concise reference for researchers.

Table 1: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
PositionChemical Shift (δC)
173.3 - 74.7
......
873.3 - 74.7
......
15~61.0
Note:Complete ¹³C NMR data is not publicly available in the searched resources. The provided data is based on partial information from patent literature.
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
PositionChemical Shift (δH, mult., J in Hz)
Note:Detailed ¹H NMR data for this compound is not available in the public domain based on the conducted search.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zFound m/z
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available
Note:Specific HRMS data for this compound could not be retrieved from the available resources.

Experimental Protocols

The elucidation of this compound's structure relies on meticulous experimental procedures, from its extraction and isolation to the acquisition of high-quality spectroscopic data.

Isolation of this compound
  • Extraction: The dried and powdered root bark of Celastrus angulatus is typically extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. These experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides the accurate mass of the molecule, allowing for the determination of its molecular formula.

Logical Workflow for Structure Elucidation

The process of determining the structure of a natural product like this compound follows a logical and systematic workflow. This workflow ensures that all necessary data is collected and analyzed to arrive at a confirmed chemical structure.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Plant Material (Celastrus angulatus) extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation purification Chromatographic Purification fractionation->purification ms_analysis Mass Spectrometry (HRMS) purification->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) purification->nmr_analysis formula Molecular Formula Determination ms_analysis->formula fragments Structural Fragment Assembly nmr_analysis->fragments connectivity Establishment of Connectivity (2D NMR) nmr_analysis->connectivity formula->fragments fragments->connectivity stereochemistry Stereochemical Assignment connectivity->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Caption: Workflow for the structure elucidation of this compound.

This comprehensive approach, integrating meticulous isolation techniques with powerful spectroscopic analysis, is fundamental to advancing the field of natural product chemistry and identifying new molecules with therapeutic potential. Further research to obtain and publish the complete spectroscopic dataset for this compound is essential for its full characterization and future development.

The Enigmatic Withanolide: A Technical Guide to the Biological Origin and Ecological Role of Angulatin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Angulatin E" remains to be fully characterized in publicly accessible literature, its nomenclature strongly suggests its classification within the withanolide family of secondary metabolites, isolated from the plant Physalis angulata. This technical guide synthesizes the current understanding of the biological origin, ecological functions, and bioactive properties of withangulatins, a prominent group of withanolides from P. angulata, to infer the likely characteristics of this compound. This document provides a comprehensive overview for researchers interested in the natural products chemistry, chemical ecology, and therapeutic potential of these compounds.

Biological Origin of this compound

Source Organism: Physalis angulata L.

Physalis angulata, a member of the Solanaceae family, is an annual herb found in tropical and subtropical regions.[1] It is known in traditional medicine for treating a variety of ailments.[1][2] The plant produces a diverse array of secondary metabolites, with withanolides being a characteristic and biologically significant class.[1][3][4] These compounds are C-28 steroidal lactones built on an ergostane framework.[1]

The biosynthesis of withanolides, including the putative this compound, occurs within the plant's tissues. Phytochemical analyses have revealed the presence of steroids and terpenoids in the leaves, stems, and fruits of P. angulata.[5] Glandular trichomes on the plant's epidermis are key sites for the synthesis, secretion, and/or storage of such terpenoid-derived compounds.[5] The production of these secondary metabolites is often a response to environmental stressors, suggesting a primary role in the plant's defense mechanisms.[6]

Ecological Role of this compound

The primary ecological function of withanolides, and by extension this compound, is to serve as a chemical defense for Physalis angulata against herbivores and pathogens. The broad spectrum of biological activities exhibited by these compounds supports this defensive role.

1. Anti-feedant and Insecticidal Properties: The presence of cytotoxic and anti-proliferative compounds like withanolides deters feeding by insects and other herbivores. The cytotoxic nature of these compounds can disrupt cellular processes in insects, acting as a potent deterrent.

2. Antimicrobial and Antifungal Activity: Physalis angulata extracts and isolated withanolides have demonstrated antimicrobial properties.[1][2] This suggests that this compound likely contributes to the plant's ability to ward off pathogenic bacteria and fungi in its environment.

3. Allelopathic Interactions: While not explicitly documented for withangulatins, some plant secondary metabolites can inhibit the growth of competing plant species. This remains a potential, though unexplored, ecological role for this compound.

The production of these defensive compounds is a crucial survival strategy for P. angulata, allowing it to thrive in diverse and competitive ecosystems.

Biological Activities and Therapeutic Potential

Withanolides from Physalis angulata have garnered significant attention from the scientific community for their potent and varied biological activities, making them promising candidates for drug development.

Summary of Known Biological Activities of Withangulatins and Related Withanolides:

  • Cytotoxic and Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of withangulatins against a range of human cancer cell lines.[2][7][8][9][10] For instance, Withangulatin A has shown inhibitory activity against colorectal and gastric carcinoma cells.[8] Withangulatin B and other physalins from P. angulata also exhibit strong cytotoxic effects.[9]

  • Anti-inflammatory Activity: Withangulatin A acts as an inhibitor of COX-2 and suppresses the secretion of pro-inflammatory cytokines.[11][12] This anti-inflammatory action is a common and well-documented property of withanolides.[2][13]

  • Immunosuppressive Effects: Withangulatin A has been shown to suppress the proliferation of T-lymphocytes and modulate the balance of T-helper cell responses, indicating potential applications in autoimmune diseases.[12]

  • Trypanocidal and Leishmanicidal Activity: The defensive role of these compounds extends to activity against protozoan parasites.[2]

Quantitative Data

As "this compound" has not been individually characterized, the following table summarizes quantitative data for closely related withangulatins isolated from Physalis angulata to provide a comparative context for its potential bioactivity.

CompoundCell LineActivityIC50 / EC50Reference
Withangulatin A COLO 205 (colorectal carcinoma)Cytotoxic16.6 µM[8]
AGS (gastric carcinoma)Cytotoxic1.8 µM[8]
Mouse T-lymphocytesAnti-proliferative2.89 µM[11]
Withangulatin B Multiple human cancer cell linesCytotoxic0.2 - 1.6 µg/mL[9]
Withangulatin I COLO 205 (colorectal carcinoma)Cytotoxic53.6 µM[8]
AGS (gastric carcinoma)Cytotoxic65.4 µM[8]

Experimental Protocols

Isolation and Purification of Withangulatins from Physalis angulata

The following is a generalized protocol for the extraction and isolation of withanolides, adaptable for the purification of this compound, based on established methodologies.[14][15][16]

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy whole plants of Physalis angulata.
  • Wash the plant material thoroughly to remove any soil and debris.
  • Air-dry the plant material in the shade for several weeks or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent. A common starting point is 80% methanol or ethanol.[16]
  • For maceration, soak the plant powder in the solvent for a period of 3-7 days with occasional shaking.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity. A common scheme involves partitioning between methanol/water and n-hexane, followed by chloroform or ethyl acetate.
  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing withanolides.

4. Chromatographic Purification:

  • Subject the withanolide-rich fraction to column chromatography over silica gel.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).
  • Collect fractions and analyze them by TLC. Pool fractions with similar TLC profiles.
  • Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual withanolides.[14][15]

5. Structure Elucidation:

  • The structure of the purified compound (e.g., this compound) is determined using a combination of spectroscopic techniques, including:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and connectivity of the molecule.
  • Infrared (IR) Spectroscopy: To identify functional groups.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Signaling Pathways and Logical Relationships

Inhibition of Pro-inflammatory and Cancer-related Signaling by Withangulatin A

Withangulatin A, a representative withangulatin from P. angulata, has been shown to exert its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[11] The following diagram illustrates the inhibitory effects of Withangulatin A on the MAPK, NF-κB, and Akt/mTOR/p70S6K signaling cascades.

G Inhibitory Action of Withangulatin A on Key Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_akt Akt/mTOR Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF_MAPK Transcription Factors (e.g., AP-1) MAPK->TF_MAPK ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) TF_MAPK->ProInflammatory_Genes IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->ProInflammatory_Genes Akt Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Protein_Synth Protein Synthesis p70S6K->Protein_Synth Cell_Proliferation Cell Proliferation & Survival Protein_Synth->Cell_Proliferation WA Withangulatin A WA->MAPK WA->NFkB WA->Akt G Workflow for Bioactivity-Guided Isolation of Natural Products Plant_Material Plant Material (Physalis angulata) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Initial Bioactivity Screening Crude_Extract->Bioassay Fractionation Fractionation (e.g., Column Chromatography) Bioassay->Fractionation Active Fractions Fractions Fractionation->Fractions Bioassay_Fractions Bioactivity Screening of Fractions Fractions->Bioassay_Fractions Active_Fraction Active Fraction(s) Bioassay_Fractions->Active_Fraction Active Purification Purification (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Compound (e.g., this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Final_Bioassay Detailed Bioactivity and Mechanism of Action Studies Pure_Compound->Final_Bioassay

References

Methodological & Application

Application Notes and Protocols for the Extraction of Angulatin E from Celastrus angulatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and isolating Angulatin E, a bioactive sesquiterpene polyol ester, from the root bark of Celastrus angulatus. The protocols detailed below are based on established methodologies in peer-reviewed literature and are intended to serve as a guide for laboratory-scale extraction and purification.

Introduction

Celastrus angulatus, a plant from the Celastraceae family, is a rich source of various β-dihydroagarofuran sesquiterpene polyol esters, which have demonstrated a range of biological activities including insecticidal and antitumor properties. This compound is one such compound of interest for its potential applications in agriculture and pharmacology. The following sections detail the necessary procedures for its extraction and purification, summarize quantitative data from related studies, and illustrate the experimental workflow and relevant biological pathways.

Data Presentation

The following table summarizes the yields of various sesquiterpene polyol esters isolated from Celastrus angulatus root bark using the methods described in the protocols. While specific yield data for this compound is not explicitly available in the reviewed literature, the yields of structurally similar compounds provide an estimate of the expected outcome.

Compound NameStarting Material (kg)Crude Extract (g)Final Yield (mg)
NW372.012075
NW132.012078
NW162.012092
NW352.012035

Experimental Protocols

Protocol 1: Solvent Extraction of Celastrus angulatus Root Bark

This protocol describes the initial extraction of crude bioactive compounds from the plant material.

Materials and Equipment:

  • Dried root bark of Celastrus angulatus

  • Grinder or mill

  • Methanol (MeOH), analytical grade

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Preparation of Plant Material:

    • Take 2.0 kg of dried root bark of Celastrus angulatus.

    • Pulverize the root bark into a coarse powder using a grinder or mill.

  • Methanol Extraction:

    • Place the pulverized root bark in a large round-bottom flask.

    • Add 6.0 L of methanol to the flask.

    • Set up the reflux apparatus and heat the mixture to the boiling point of methanol.

    • Maintain the reflux for 4 hours.

    • Allow the mixture to cool to room temperature.

    • Filter the extract through filter paper to separate the plant material from the solvent.

    • Repeat the extraction process on the plant residue three more times, each time with fresh methanol.

  • Concentration of the Extract:

    • Combine all the methanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 120 g).

Protocol 2: Fractionation of the Crude Extract using Macroporous Resin Column Chromatography

This protocol details the separation of the crude extract into fractions to enrich for sesquiterpene polyol esters.

Materials and Equipment:

  • Crude methanol extract from Protocol 1

  • D101 macroporous resin

  • Glass chromatography column (e.g., 5.0 cm x 150 cm)

  • Methanol (MeOH), analytical grade

  • Deionized water (H₂O)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of D101 macroporous resin in methanol.

    • Pack the chromatography column with the resin slurry to the specified dimensions.

    • Equilibrate the column by washing with deionized water.

  • Sample Loading:

    • Dissolve the 120 g of crude extract in a minimal amount of methanol and then adsorb it onto a small amount of D101 resin.

    • Carefully load the resin with the adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of methanol-water mixtures.

    • Begin with a 5:5 (v/v) mixture of MeOH-H₂O.

    • Increase the methanol concentration to 6:4 (v/v) and then to 7:3 (v/v).

    • Collect approximately 100 fractions of around 500 mL each using a fraction collector.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using a suitable method such as LC/DAD/MS.

    • Combine fractions that show similar profiles of sesquiterpene polyol esters.

    • Remove the solvents from the pooled fractions under reduced pressure.

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound from the enriched fractions.

Materials and Equipment:

  • Enriched fractions from Protocol 2

  • Preparative HPLC system with a UV detector

  • Hypersil ODS2 C18 preparative column (e.g., 20 mm x 250 mm, 10 μm)

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O), HPLC grade

  • Vials for fraction collection

Procedure:

  • Sample Preparation:

    • Dissolve a portion of the dried, enriched fraction in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of Methanol and Water (e.g., 55:45 v/v). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.

    • Detection: Set the UV detector to a wavelength of 230 nm.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the HPLC column.

    • Monitor the chromatogram and collect the peaks corresponding to this compound based on retention time (determined by prior analytical runs or literature data).

  • Purity Analysis and Compound Identification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The overall workflow for the extraction and isolation of this compound from Celastrus angulatus is depicted in the following diagram.

Extraction_Workflow A Dried & Pulverized Root Bark of C. angulatus B Methanol Reflux Extraction A->B Solvent C Crude Methanol Extract B->C Concentration D Macroporous Resin Column Chromatography C->D Fractionation E Enriched Fractions D->E Elution F Preparative HPLC (C18 Column) E->F Purification G Purified this compound F->G H Structural Elucidation (MS, NMR) G->H Analysis

Extraction and Isolation Workflow for this compound.
Insecticidal Mechanism of Action: V-ATPase Inhibition

The primary insecticidal action of β-dihydroagarofuran sesquiterpenes, including this compound, is the inhibition of the Vacuolar-type H+-ATPase (V-ATPase) in the midgut of susceptible insects. This disrupts the proton gradient across the cell membrane, leading to a cascade of events culminating in cell death.

V_ATPase_Inhibition cluster_midgut_cell Insect Midgut Epithelial Cell AngulatinE This compound VATPase V-ATPase (H+ pump) AngulatinE->VATPase Inhibits ATP_Hydrolysis ATP Hydrolysis VATPase->ATP_Hydrolysis Proton_Gradient Proton Gradient Disruption VATPase->Proton_Gradient ATP_Hydrolysis->Proton_Gradient Maintains Membrane_Potential Loss of Apical Membrane Potential Proton_Gradient->Membrane_Potential Leads to pH_Imbalance Intracellular pH Imbalance Proton_Gradient->pH_Imbalance Leads to Cell_Death Cell Death Membrane_Potential->Cell_Death pH_Imbalance->Cell_Death

Insecticidal signaling pathway of this compound.
Potential Antitumor Mechanism of Action

Extracts from Celastrus species have demonstrated antitumor activity, which is believed to be mediated through the induction of apoptosis and the inhibition of angiogenesis. A key target in the anti-angiogenic pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Antitumor_Pathway cluster_cancer_cell Cancer Cell Celastrus_Extract Celastrus Extract (Containing this compound) VEGF_Expression VEGF Expression Celastrus_Extract->VEGF_Expression Inhibits Apoptosis Induction of Apoptosis Celastrus_Extract->Apoptosis Induces VEGF_Signaling VEGF Signaling Pathway VEGF_Expression->VEGF_Signaling Activates Angiogenesis Tumor Angiogenesis VEGF_Signaling->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports Apoptosis->Tumor_Growth Inhibits

Potential antitumor signaling pathway of Celastrus extracts.

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Angulatin E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angulatin E, a member of the withanolide class of natural products, is a C28 steroidal lactone with an ergostane skeleton. Withanolides are predominantly isolated from plants of the Solanaceae family, such as those of the Physalis genus.[1][2][3] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][3][4][5] Specifically, withanolides isolated from Physalis angulata have demonstrated significant inhibitory effects on nitric oxide (NO) production and have shown cytotoxic activity against various cancer cell lines.[4][6] The mechanism of action for some withanolides, such as Withangulatin A, involves the inhibition of key signaling pathways like MAPK, NF-κB, and Akt/mTOR/p70S6K.[5]

The purification of this compound from complex plant extracts is crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of withanolides, offering high resolution and efficiency.[1] This document provides a detailed application note and a generalized protocol for the purification of this compound using preparative HPLC, based on established methods for withanolide separation from Physalis angulata.

Data Presentation

Table 1: Representative HPLC Parameters for Withanolide Purification
ParameterSpecificationSource
Column Preparative C18 (e.g., ODS)[1]
Mobile Phase A Water with 0.1% Formic AcidGeneral Practice
Mobile Phase B Acetonitrile or Methanol[1]
Gradient Optimized based on analytical separationGeneral Practice
Flow Rate 5-20 mL/min (preparative scale)General Practice
Detection UV/Vis (e.g., 220-230 nm)General Practice
Column Temperature Ambient (25 °C)General Practice

Experimental Protocols

Extraction of Crude Material from Physalis angulata

This protocol describes a general method for obtaining a crude extract enriched with withanolides.

Materials:

  • Dried and powdered whole plant material of Physalis angulata

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the dried and powdered plant material in 95% EtOH at room temperature for a period of 24-48 hours.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • The crude extract can be stored at -20°C until further processing.

Fractionation of the Crude Extract

To reduce the complexity of the mixture before preparative HPLC, a preliminary fractionation step is recommended.

Materials:

  • Crude ethanolic extract

  • Silica gel for column chromatography

  • Solvents for elution (e.g., n-hexane, ethyl acetate, methanol in increasing polarity)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing solvent polarity (e.g., n-hexane -> n-hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures -> methanol).

  • Collect fractions and monitor their composition by TLC.

  • Pool fractions containing compounds with similar TLC profiles, which are indicative of withanolides.

  • Concentrate the pooled fractions to obtain enriched withanolide fractions.

Preparative HPLC Purification of this compound

This protocol outlines the final purification step using preparative HPLC.

Materials:

  • Enriched withanolide fraction

  • HPLC-grade solvents (Water, Acetonitrile/Methanol, Formic Acid)

  • Preparative HPLC system with a UV/Vis detector

  • Preparative C18 HPLC column

  • Fraction collector

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the enriched fraction in the initial mobile phase composition.

    • Inject the sample onto an analytical C18 column.

    • Develop a suitable gradient elution method using water (with 0.1% formic acid) and acetonitrile or methanol to achieve good separation of the target peak (this compound) from other components.

  • Scale-up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the gradient and flow rate for the preparative C18 column.

    • Dissolve the enriched withanolide fraction in the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Run the preparative HPLC method.

  • Fraction Collection:

    • Monitor the elution profile at the predetermined wavelength.

    • Collect the fraction corresponding to the peak of this compound using a fraction collector.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions containing this compound.

    • Remove the HPLC solvents under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

G plant Physalis angulata (Dried, Powdered) extraction Maceration with 95% EtOH plant->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract fractionation Silica Gel Column Chromatography (Stepwise Gradient Elution) crude_extract->fractionation tlc TLC Monitoring fractionation->tlc pooling Pooling of Fractions fractionation->pooling concentration2 Concentration pooling->concentration2 enriched_fraction Enriched Withanolide Fraction concentration2->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis final_product Purified this compound purity_analysis->final_product

Caption: Workflow for the extraction and purification of this compound.

Simplified Signaling Pathway Inhibited by Withanolides

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor mapk MAPK Pathway receptor->mapk akt Akt/mTOR Pathway receptor->akt nfkb_i IκB receptor->nfkb_i degrades transcription Gene Transcription mapk->transcription akt->transcription nfkb NF-κB nfkb->transcription inflammation Inflammatory Response transcription->inflammation extracellular Extracellular Signal (e.g., LPS) extracellular->receptor withangulatin Withangulatin A (this compound analogue) withangulatin->mapk inhibits withangulatin->akt inhibits withangulatin->nfkb inhibits (prevents nuclear translocation)

Caption: Inhibition of inflammatory signaling pathways by withanolides.

References

Synthesis of Celangulin TC: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

The direct chemical synthesis of a defined compound named "celangulin TC" using Angulatin E as a starting material is not described in the current scientific literature. Research indicates that "celangulin TC" is a proprietary term for a complex mixture of active insecticidal components derived from the plant Celastrus angulatus.

This document provides a detailed overview of the composition of celangulin TC, the biosynthetic pathway of related compounds, and synthetic efforts to modify the core structure of celangulins to enhance their insecticidal properties. This information is intended for researchers, scientists, and drug development professionals working in the field of natural product synthesis and insecticide development.

Composition of Celangulin TC

A Chinese patent reveals that "celangulin TC" is not a single chemical entity but rather a formulation containing several active angulatin compounds. The specified composition of this mixture is as follows:

ComponentWeight Percentage
Angulatin A6.0 - 9.5%
Angulatin B7.5 - 9.5%
Angulatin C and Angulatin F4.0 - 6.5%
Angulatin G6.5 - 10.5%
Angulatin A, this compound, Angulatin C, and Angulatin XIX11.5 - 15.5%
Angulatin H3.5 - 6.0%

Table 1: Composition of Celangulin TC as described in patent CN102893989A.[1]

The preparation method described in the patent involves extraction from Celastrus angulatus using macroporous adsorption resin, not chemical synthesis from a single precursor like this compound.[1]

Biosynthesis of Celangulins

While a direct chemical synthesis of celangulin TC is not available, research has elucidated the putative biosynthetic pathway of Celangulin V, a structurally related sesquiterpenoid, in Celastrus angulatus. This pathway provides insight into the natural production of the complex dihydroagarofuran skeleton common to angulatins. The biosynthesis involves a series of enzymatic steps starting from isopentenyl diphosphate and dimethylallyl diphosphate, which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

Putative biosynthetic pathway of the sesquiterpenoid core of Celangulins.

Synthetic Modification of Celangulins

Although the synthesis of celangulin TC from this compound is not reported, there is research on the semi-synthesis of novel celangulin derivatives starting from isolated natural products like Celangulin V. These studies aim to explore the structure-activity relationship and develop more potent insecticides. The modifications often target the hydroxyl groups on the celangulin core, converting them into esters or ethers.

Synthesis of Celangulin-V Ether Derivatives

New ether derivatives of Celangulin-V have been synthesized and tested for their insecticidal activities. The general procedure involves the reaction of Celangulin-V with various alkylating agents.

Experimental Protocol: General Synthesis of Celangulin-V Ether Derivatives

  • Reaction Setup: All reactions are conducted under a nitrogen atmosphere to prevent oxidation.

  • Starting Material: Celangulin-V is used as the starting material.

  • Reaction Conditions: The specific reaction conditions, including the choice of solvent, base, and alkylating agent, are varied to obtain different ether derivatives.

  • Purification: The resulting products are purified using column chromatography.

  • Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Insecticidal Activity of Selected Celangulin-V Ether Derivatives[2]

CompoundMolecular FormulaMelting Point (°C)HRMS [M+Na]⁺ Found (Calc.)KD₅₀ (μg·g⁻¹)
Celangulin-VC₃₄H₄₆O₁₃198-200680.3270 (680.3282)301.0
b C₃₆H₅₀O₁₃88-90713.3144 (713.3149)135.9
c C₃₇H₅₂O₁₃160-162727.3300 (727.3306)101.33
f C₃₇H₅₀O₁₃150-152725.3144 (725.3149)169.0

The results indicate that substitutions at the C-6 position are crucial for insecticidal activity, with some derivatives showing higher potency than the parent compound, Celangulin-V.[2]

Synthesis of Celangulin-V Ester Derivatives

In a similar approach, new ester derivatives of Celangulin-V have been synthesized to investigate the impact of acylation on insecticidal activity.[3][4]

Experimental Protocol: Synthesis of Celangulin-V Ester Derivatives

  • Reaction with Anhydrides: Celangulin-V is reacted with anhydrides in dried pyridine at room temperature to yield the corresponding ester derivatives.

  • Esterification with Carboxylic Acids: Alternatively, esterifications are carried out using carboxylic acids with N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.

  • Workup and Purification: The reaction mixture is washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and purified by column chromatography.

  • Structural Confirmation: The structures of the final products are confirmed by IR, ¹H-NMR, ¹³C-NMR, and ESI-MS analysis.[4]

Table 3: Insecticidal Activity of Selected Celangulin-V Ester Derivatives[3][4]

CompoundDescriptionMortality (%) at 10 mg·mL⁻¹
Celangulin-VParent Compound-
1.1 Acetyl derivative75.0
1.2 Propionyl derivative83.3

The acetyl and propionyl derivatives of Celangulin-V demonstrated significantly higher insecticidal activities than the parent compound, suggesting that this position is a key site for modification to enhance bioactivity.[3][4]

Conclusion and Future Directions

The term "celangulin TC" refers to a mixture of angulatins extracted from Celastrus angulatus, and no method for its synthesis from this compound is currently documented. The focus of synthetic chemistry in this area has been on the semi-synthesis of derivatives of abundant celangulins, such as Celangulin V, to improve their insecticidal properties. Future research could focus on the total synthesis of individual, highly active angulatins, which would provide a more controlled and scalable source of these compounds. Furthermore, a deeper understanding of the biosynthetic pathways could enable metabolic engineering approaches to increase the in-planta production of desired celangulins. For drug development professionals, the potent insecticidal activity of celangulin derivatives highlights their potential as lead structures for the development of novel, environmentally friendly insecticides.[2]

References

Application Note and Protocol for the Quantification of Withanolides (e.g., Angulatin E) in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Angulatin E" is scarce in scientific literature. It is presumed to be a withanolide, a class of naturally occurring steroids found in plants of the Solanaceae family, such as Physalis angulata. This protocol provides a comprehensive guide for the extraction and quantification of withanolides from plant extracts, which should be applicable for "this compound" if it belongs to this compound class. The specific parameters may require optimization for the target analyte.

Introduction

Withanolides are a group of over 900 C28-steroidal lactone triterpenoids built on an ergostane skeleton. They are predominantly found in species of the Solanaceae family and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Withaferin A is one of the most studied withanolides and serves as a key bioactive marker in many plant extracts. The accurate quantification of withanolides in plant extracts is crucial for the standardization of herbal products and for drug development. This application note provides detailed protocols for the quantification of withanolides using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation and Extraction

This protocol describes an efficient method for extracting withanolides from dried plant material.

Reagents and Materials:

  • Dried and powdered plant material (e.g., leaves, roots)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reference standards of relevant withanolides (e.g., Withaferin A, Withanolide A)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Extraction Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh methanol to ensure complete extraction.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for further analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

Quantification by HPLC-UV/PDA

This method is suitable for the routine quantification of major withanolides.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-35 min: Linear gradient to 50% A, 50% B

    • 35-40 min: Linear gradient to 10% A, 90% B

    • 40-45 min: Hold at 10% A, 90% B

    • 45-50 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

Quantification:

Create a calibration curve using a series of known concentrations of the reference standard(s). The concentration of the withanolide in the plant extract can be determined by comparing the peak area of the analyte with the calibration curve.

Quantification by LC-MS/MS

This method offers higher sensitivity and selectivity, which is ideal for the quantification of low-abundance withanolides and for complex matrices.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% A, 5% B

    • 1-8 min: Linear gradient to 5% A, 95% B

    • 8-10 min: Hold at 5% A, 95% B

    • 10-10.1 min: Return to initial conditions (95% A, 5% B)

    • 10.1-12 min: Hold at 95% A, 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target withanolide. For example:

    • Withaferin A: m/z 471.3 → 281.2

    • Withanolide A: m/z 471.3 → 453.3

Quantification:

Quantification is performed using an internal standard and a calibration curve generated from the peak area ratios of the analyte to the internal standard at different concentrations.

Data Presentation

The following tables summarize the content of major withanolides found in different plant species and tissues, as reported in the literature.

Table 1: Withanolide Content in Different Tissues of Withania somnifera Varieties. [1][2]

VarietyPlant PartWithaferin A (mg/g DW)Withanolide A (mg/g DW)
Poshita Leaf1.4990.495
Stem1.9770.196
Root0.5431.879
Jawahar-20 Leaf1.1660.133
Stem1.4070.177
Root0.3311.221

Table 2: Withanolide Content in Physalis Species. [3]

SpeciesPlant PartWithaferin A (µg/g DW)Withalongolide A (µg/g DW)Withalongolide B (µg/g DW)
P. longifolia Aerial parts150.3230.185.7

Signaling Pathway and Experimental Workflow

Signaling Pathway of Withaferin A

Withaferin A has been shown to modulate multiple signaling pathways involved in inflammation and cancer.[4][5][6][7][8] A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[4][6] Withaferin A can directly target IKKβ, a kinase essential for NF-κB activation, thereby preventing the transcription of pro-inflammatory genes.[4][6] Additionally, Withaferin A can inhibit the STAT3 signaling pathway and modulate other pathways such as Akt and Notch.[7][8]

WithaferinA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex STAT3 STAT3 Receptor->STAT3 IκBα IκBα IKK_complex->IκBα P NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Withaferin_A Withaferin A Withaferin_A->IKK_complex Inhibits Withaferin_A->STAT3 Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) NF-κB_nuc->Gene_Expression STAT3_nuc->Gene_Expression

Caption: Withaferin A signaling pathway.

Experimental Workflow

The overall workflow for the quantification of withanolides in plant extracts is summarized in the diagram below.

Experimental_Workflow Start Plant Material Step1 Drying and Grinding Start->Step1 Step2 Solvent Extraction (e.g., Methanol) Step1->Step2 Step3 Filtration and Concentration Step2->Step3 Step4 Sample Preparation for Analysis (Reconstitution and Filtering) Step3->Step4 Analysis Analysis Step4->Analysis HPLC HPLC-UV/PDA Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Acquisition and Quantification HPLC->Data LCMS->Data End Results Data->End

Caption: Experimental workflow diagram.

References

Application Notes and Protocols: Angulatin E as a Potential Natural Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a promising source of novel insecticides with potentially lower environmental impact and different modes of action compared to synthetic pesticides.[1] Angulatin E, a withanolide found in plants of the Physalis genus, represents a class of compounds that warrants investigation for its insecticidal properties. This document provides a framework for researchers to explore the potential of this compound as a natural insecticide, from extraction and isolation to bioassays and mechanism of action studies.

Extraction and Isolation of this compound from Physalis angulata

The initial step in evaluating this compound is its extraction and purification from the plant source, such as Physalis angulata. The choice of extraction method is critical for maximizing the yield of the target compound.[2]

Protocol 1: General Solvent Extraction of Withanolides

This protocol is a generalized procedure and should be optimized for this compound.

Objective: To extract and isolate this compound from Physalis angulata plant material.

Materials:

  • Dried and powdered Physalis angulata leaves

  • Methanol (70%)[2]

  • n-hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Maceration: Soak the dried and powdered plant material in 70% methanol at a 1:30 sample-to-solvent ratio.[2]

  • Extraction: Agitate the mixture for a specified period (e.g., 10 minutes, to be optimized) and then filter to separate the extract from the plant debris.[2] Repeat the extraction process on the residue to maximize yield.

  • Solvent Partitioning: Concentrate the methanol extract using a rotary evaporator. Partition the resulting aqueous residue successively with n-hexane and ethyl acetate. Withanolides are typically found in the more polar fractions.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Analysis: Monitor the fractions using TLC. Combine fractions that show similar TLC profiles, suggestive of containing the same compound.

  • Purification: Further purify the combined fractions containing the compound of interest using techniques like preparative HPLC to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Table 1: Parameters Influencing Extraction Yield

Parameter Considerations Reference
Solvent Choice Polarity should be optimized to the target compound. Alcohols like methanol and ethanol are common. [3]
Extraction Time Increased time can enhance yield up to a point of equilibrium. [3]
Temperature Higher temperatures can increase solubility and diffusion but may degrade thermolabile compounds. [2][3]
Sample-to-Solvent Ratio A higher ratio can increase yield but requires more solvent and longer concentration times. [2][3]

| Particle Size | Finer particles have a larger surface area, improving solvent penetration and solute diffusion. |[3] |

Insecticidal Activity Screening

Once isolated, this compound should be screened for its insecticidal activity against a panel of relevant insect pests.

Protocol 2: Contact Toxicity Bioassay

Objective: To determine the contact toxicity of this compound against a target insect pest.

Materials:

  • Pure this compound

  • Acetone or another suitable solvent

  • Micropipette

  • Target insects (e.g., aphids, caterpillars, whiteflies)[4]

  • Petri dishes or ventilated containers

  • Leaf discs or artificial diet

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in the chosen solvent. Include a solvent-only control.

  • Application: Apply a small, defined volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual insects.

  • Observation: Place the treated insects in the petri dishes with a food source. Maintain under controlled conditions (temperature, humidity, light).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Investigating the Mode of Action

Understanding how an insecticide works is crucial for its development and for managing potential resistance.[5] Most insecticides target the insect's nervous system.[5]

Hypothetical Signaling Pathway: Disruption of Neurotransmission

The following diagram illustrates a common insecticidal mode of action: the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[6] This is a hypothetical pathway for a natural compound, as the specific mode of action for this compound is unknown.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_pre Acetylcholine (ACh) Released ACh_post ACh Binds to Receptor ACh_pre->ACh_post Normal Transmission Receptor Nicotinic ACh Receptor (nAChR) ACh_post->Receptor AChE Acetylcholinesterase (AChE) AChE->ACh_post Breaks down ACh Choline_uptake Choline Reuptake Nerve_impulse Continuous Nerve Impulse Receptor->Nerve_impulse Signal Termination Fails AngulatinE This compound (Hypothetical) AngulatinE->Inhibition Inhibition->AChE Inhibition

Caption: Hypothetical inhibition of acetylcholinesterase by this compound.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if this compound inhibits the activity of AChE.

Materials:

  • Purified this compound

  • Insect AChE (commercially available or extracted from target insects)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of AChE in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB, and different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Add the AChE solution to each well and pre-incubate for a defined period.

  • Initiate Reaction: Add the substrate (ATCI) to start the reaction.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound. Determine the IC50 (concentration that inhibits 50% of the enzyme activity).

Toxicity and Safety Evaluation

While not specific to this compound, studies on extracts of Physalis angulata provide some preliminary safety data.

Table 2: Summary of Toxicity Data for Physalis angulata Extract

Study Type Organism Dose Observation Conclusion Reference
Acute Toxicity Mice Up to 5 g/kg b.w. (single dose) No effect on behavior or mortality. LD50 > 5 g/kg b.w., categorized as practically non-toxic. [7]

| Sub-chronic Toxicity | Rats | Up to 1 g/kg b.w. (for 90 days) | No mortality, no organ toxicity, no effect on blood biochemistry or cell counts. | Safe under the tested conditions. |[7] |

These studies suggest that extracts from Physalis angulata have a low toxicity profile in mammals, which is a desirable characteristic for a natural insecticide.[7] However, specific toxicity studies on isolated this compound are necessary.

Experimental Workflow

The following diagram outlines a logical workflow for the evaluation of this compound as a potential natural insecticide.

G Plant Physalis angulata Plant Material Extraction Extraction & Isolation Plant->Extraction Purification Purification of This compound Extraction->Purification Bioassay Insecticidal Bioassays Purification->Bioassay Active Active? Bioassay->Active Active->Plant No (Re-evaluate other compounds) MOA Mode of Action Studies Active->MOA Yes Development Product Development Toxicity Toxicity & Safety Evaluation MOA->Toxicity Toxicity->Development

Caption: Workflow for developing this compound as a natural insecticide.

References

Formulation of Angulatin E for Insecticidal Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Angulatin E and other flavonoids for insecticidal activity. Due to the limited specific data on this compound, this document outlines general principles and protocols applicable to flavonoids, using the well-studied flavonoid, Quercetin, as a primary example. These methodologies can be adapted for this compound once its specific physicochemical properties are determined.

Application Notes

Flavonoids are a diverse group of plant secondary metabolites that have garnered significant interest for their potential as botanical insecticides.[1][2][3][4] Their modes of action are varied and can include disruption of insect digestion, growth inhibition, and interference with the nervous system.[5][6] Effective evaluation of these compounds in insecticidal bioassays is critically dependent on proper formulation to ensure accurate and reproducible results.

The primary challenge in formulating flavonoids for aqueous bioassays is their generally low water solubility. Therefore, the use of organic solvents is often necessary to create stock solutions. Common solvents for this purpose include dimethyl sulfoxide (DMSO) and acetone.[7] It is crucial to use the minimum effective concentration of the solvent and to include a solvent-only control in all experiments to account for any potential toxicity of the solvent itself. For feeding assays, the formulated compound can be incorporated into an artificial diet.[8] For topical applications, the compound is typically dissolved in a volatile solvent like acetone and applied directly to the insect's cuticle.[7][9][10]

The choice of bioassay method depends on the target insect and the expected mode of action of the compound. Common methods include:

  • Feeding Assays: Suitable for determining chronic toxicity, antifeedant effects, and impacts on development.[8][11]

  • Topical Application: Used to determine contact toxicity and calculate the lethal dose (LD50).[7][9][10]

  • Contact Residue Assays: Evaluates the toxicity of residues on a treated surface.

Quantitative Data on Flavonoid Insecticidal Activity

The following table summarizes the insecticidal activity of various flavonoids against different insect species, providing an indication of the potential efficacy of this class of compounds.

FlavonoidTarget InsectBioassay TypeMeasurementValueReference
QuercetinHelicoverpa armigeraFeeding AssayLC501.0586 mg/mL[5]
QuercetinAcyrthosiphon pisumDiet Incorporation-Increased mortality and decreased fecundity[5]
CatechinSpodoptera lituraTopical ApplicationLD50 (24h)~8.37 µ g/larva [1]
ChrysinSpodoptera lituraTopical ApplicationLD50~2.752 µ g/larva [1]
RutinSpodoptera lituraLeaf Disc ChoiceAntifeedant-[3]
KaempferolAedes aegyptiLarval BioassayIC501 x 10⁻⁵ to 1 x 10⁻³ M[6]
MyricetinDrosophila melanogasterLarval BioassayIC501 x 10⁻⁵ to 1 x 10⁻³ M[6]

Experimental Protocols

Protocol 1: Larval Feeding Bioassay for Chronic Toxicity Assessment

This protocol details a method for assessing the chronic toxicity and developmental effects of a formulated flavonoid using an artificial diet incorporation method, adapted for a generalist lepidopteran larva like Helicoverpa armigera.[8]

Materials:

  • This compound (or other test flavonoid)

  • Dimethyl sulfoxide (DMSO)

  • Artificial insect diet components

  • Second instar larvae of the target insect

  • Rearing vials or multi-well plates

  • Microbalance

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Dissolve a known weight of this compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

    • Prepare serial dilutions of the stock solution in DMSO to achieve the desired final concentrations for the bioassay.

  • Diet Preparation:

    • Prepare the artificial insect diet according to a standard recipe.

    • While the diet is cooling but still liquid (around 50-60°C), add the appropriate volume of the this compound stock solution or its dilutions to achieve the final test concentrations. Ensure thorough mixing.

    • For the control group, add an equivalent volume of DMSO without the test compound to the diet.

    • A negative control with no solvent should also be prepared.

    • Dispense the diet into individual rearing vials or wells of a multi-well plate and allow it to solidify.

  • Insect Infestation:

    • Starve second instar larvae for 2-4 hours before introducing them to the treated diet.[8]

    • Carefully transfer one larva into each vial or well.

  • Incubation and Data Collection:

    • Maintain the larvae under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, 14:10 L:D photoperiod).

    • Record larval mortality daily for a specified period (e.g., 7-10 days).

    • At the end of the assay, record the weight of surviving larvae and note any developmental abnormalities.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

    • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

    • Statistically compare larval weights between treatments to assess sublethal effects.

Protocol 2: Topical Application Bioassay for Contact Toxicity Assessment

This protocol describes a method for determining the contact toxicity (LD50) of a formulated flavonoid by direct application to the insect's cuticle, suitable for various insect orders.[7][9][10]

Materials:

  • This compound (or other test flavonoid)

  • Acetone (analytical grade)

  • Third instar larvae or adult insects of the target species

  • Microapplicator or microsyringe

  • Petri dishes

  • Forceps

Procedure:

  • Stock Solution Preparation:

    • Dissolve a precise weight of this compound in a known volume of acetone to create a stock solution.

    • Prepare a series of dilutions of the stock solution with acetone to obtain the desired doses.

  • Insect Preparation:

    • Select healthy, uniform-sized third instar larvae or adults.

    • Anesthetize the insects briefly using CO2 or by chilling them on ice to immobilize them for treatment.[7]

  • Topical Application:

    • Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each insect.

    • For the control group, apply an equivalent volume of acetone only.

  • Post-Treatment Observation:

    • Place the treated insects in clean Petri dishes with a food source and maintain them under controlled environmental conditions.

    • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality at each dose, correcting for control mortality.

    • Determine the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals using probit analysis.

Visualizations

G cluster_prep Preparation Phase cluster_formulation Formulation & Dosing cluster_bioassay Bioassay Execution cluster_data Data Collection & Analysis prep_compound Prepare this compound Stock Solution formulate Incorporate this compound into Diet at Various Concentrations prep_compound->formulate prep_diet Prepare Artificial Diet prep_diet->formulate control Prepare Control Diets (Solvent and Negative) prep_diet->control prep_insects Rear and Select Test Insects infest Introduce Larvae to Treated and Control Diets prep_insects->infest formulate->infest control->infest incubate Incubate Under Controlled Conditions infest->incubate collect Record Mortality and Sublethal Effects (e.g., weight) incubate->collect analyze Calculate LC50/LD50 and Perform Statistical Analysis collect->analyze

Caption: Experimental workflow for insecticidal bioassay.

G cluster_pathway Potential Insecticidal Signaling Pathway of Flavonoids Angulatin_E This compound (Flavonoid) AChE Acetylcholinesterase (AChE) Angulatin_E->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks down AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Signal_Transmission Continuous Nerve Signal Transmission Postsynaptic_Neuron->Signal_Transmission Paralysis Paralysis and Death Signal_Transmission->Paralysis

Caption: Acetylcholinesterase inhibition pathway.

References

Application Notes and Protocols for Evaluating the Insecticidal Activity of Angulatin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to determine the insecticidal activity of Angulatin E, a natural compound with pest control potential.

Introduction

This compound is a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. Preliminary studies have indicated its potential as an insecticide. These protocols are designed to offer standardized methods for researchers to quantify the insecticidal efficacy of this compound against various insect pests, facilitating further research and development.

Quantitative Data Summary

The following table summarizes the known insecticidal activity of this compound against a specific pest species. This data is essential for dose-response studies and for comparing its potency against other insecticides.

CompoundTarget InsectBioassay TypeMetricValueReference
This compoundOriental armyworm (Mythimna separata)Not SpecifiedLD501656.4 µg/mL[1]

Note: The LD50 (Lethal Dose, 50%) represents the dose required to kill 50% of the test insect population.

Experimental Protocols

A variety of bioassay methods can be employed to assess the insecticidal properties of this compound. The choice of method will depend on the target insect species, its feeding habits, and the primary mode of action being investigated (e.g., contact, ingestion, or fumigant).

General Materials and Reagents
  • This compound (analytical grade)

  • Acetone or other suitable organic solvent

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100)

  • Glass vials or Petri dishes

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Test insects (e.g., larvae of Mythimna separata, aphids, or other relevant pests)

  • Insect rearing cages and diet

  • Incubator or environmental chamber set to appropriate temperature and humidity for the test insect.

Preparation of Stock and Dilution Series
  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable organic solvent like acetone. Dilute with distilled water containing a small amount of surfactant (e.g., 0.1%) to create a stock solution of a known concentration (e.g., 10,000 µg/mL).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to establish a dose-response curve. The concentrations should bracket the expected LC50 or LD50 value. For example, a series could include 2000, 1000, 500, 250, and 125 µg/mL. A control solution containing only the solvent and surfactant in distilled water must also be prepared.

Bioassay Methodologies

This method is used to determine the contact toxicity of a compound.

  • Insect Selection: Select healthy, uniform-sized insects for the assay.

  • Application: Using a micropipette, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of each insect. Apply the control solution to a separate group of insects.

  • Observation: Place the treated insects in clean containers with access to food and water.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after application. Insects are considered dead if they are unable to make coordinated movements when prodded.

This method is suitable for assessing the stomach and contact toxicity to phytophagous (plant-eating) insects.

  • Leaf Preparation: Select fresh, undamaged leaves from the host plant of the target insect.

  • Dipping: Dip each leaf into a specific dilution of this compound for a set period (e.g., 10-30 seconds). Allow the leaves to air dry completely in a fume hood. Dip control leaves in the control solution.

  • Insect Infestation: Place the treated leaves in Petri dishes or ventilated containers. Introduce a known number of test insects onto each leaf.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-infestation.

This method is used to evaluate the ingestion toxicity of a compound.

  • Diet Preparation: Prepare the artificial diet for the target insect according to standard procedures.

  • Incorporation: While the diet is still liquid and has cooled to a suitable temperature, add a specific volume of each this compound dilution to a known amount of diet to achieve the desired final concentrations. Mix thoroughly. Prepare a control diet with the solvent and surfactant only.

  • Dispensing: Dispense the treated and control diets into individual wells of a multi-well plate or small containers.

  • Insect Infestation: Place one insect larva into each well or container.

  • Mortality and Growth Inhibition Assessment: Record mortality at regular intervals. Additionally, developmental effects such as reduced weight gain or failure to molt can be measured.

Data Analysis

The mortality data should be corrected for control mortality using Abbott's formula if necessary. Probit analysis or log-logistic regression is then used to determine the LC50 or LD50 values and their 95% confidence intervals.

Visualizations

Experimental Workflow: Leaf-Dip Bioassay

Leaf_Dip_Bioassay_Workflow cluster_treatment Treatment cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis A Prepare this compound Dilution Series D Dip Leaves in This compound Dilutions A->D B Select Healthy Host Plant Leaves B->D C Prepare Control Solution E Dip Control Leaves C->E F Air Dry Leaves D->F E->F G Place Leaves in Petri Dishes F->G H Introduce Test Insects G->H I Incubate at Controlled Conditions H->I J Record Mortality at 24, 48, 72 hours I->J K Correct for Control Mortality J->K L Calculate LC50 using Probit Analysis K->L

Caption: Workflow for the Leaf-Dip Bioassay.

Putative Signaling Pathway: Neurotoxicity

While the exact mechanism of action for this compound is not yet fully elucidated, related compounds from Celastrus angulatus, such as Celangulin IV and V, have been shown to affect Na+/K+-ATPase activity in the oriental armyworm (Mythimna separata)[2]. This suggests a potential neurotoxic mode of action. Neurotoxic insecticides often target ion channels or receptors in the insect's nervous system, leading to disruption of nerve impulses.

The following diagram illustrates a generalized signaling pathway for a neurotoxic insecticide that disrupts ion channels, a plausible mechanism for this compound.

Putative_Signaling_Pathway cluster_neuron Insect Neuron cluster_outcome Physiological Outcome AngulatinE This compound IonChannel Ion Channel (e.g., Na+/K+-ATPase) AngulatinE->IonChannel Binds to/Interferes with Disruption Disruption of Ion Flow IonChannel->Disruption Leads to NerveImpulse Altered Nerve Impulse Transmission Disruption->NerveImpulse Paralysis Paralysis NerveImpulse->Paralysis Causes Mortality Insect Mortality Paralysis->Mortality Results in

Caption: Putative neurotoxic signaling pathway for this compound.

References

Application Notes and Protocols for the Synthesis of Angulatin E Analogs: A Focus on Prenylated Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angulatin E, a natural product of interest, belongs to the broader class of flavonoids, specifically the chalcone family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Many chalcones, including potential analogs of this compound, feature prenylation, which often enhances their biological activity. This document provides detailed protocols and techniques for the synthesis of this compound analogs, with a specific focus on the preparation of prenylated 2',4'-dihydroxychalcones. These methods are intended for researchers, scientists, and professionals involved in drug development and natural product synthesis.

The synthetic strategies discussed herein are based on established methodologies for flavonoid and chalcone synthesis, including the crucial C-prenylation of phenolic precursors and the subsequent Claisen-Schmidt condensation to construct the chalcone backbone.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of a representative this compound analog, 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone.

StepProductStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
1. Prenylation4-hydroxy-3-(3-methyl-2-butenyl)acetophenone2,4-dihydroxyacetophenone, Prenyl bromideK2CO3Acetone12 hReflux~60-70[1]
2. Claisen-Schmidt Condensation4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, BenzaldehydeNaOHEthanol24 hRoom Temperature~70-80[2]
3. Alternative: Dihydrochalcone Reduction (for dihydro-analogs)2',4'-dihydroxy-3'-prenyldihydrochalcone2',4'-dihydroxy-3'-prenylchalconePd/C, NaBH4Methanol45 min5-10 °C~68[1]

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (Prenylated Acetophenone)

This protocol describes the C-prenylation of 2,4-dihydroxyacetophenone, a key intermediate for the synthesis of prenylated chalcone analogs.

Materials:

  • 2,4-dihydroxyacetophenone

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone.

Protocol 2: Synthesis of 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed condensation of the prenylated acetophenone with benzaldehyde to form the chalcone scaffold.[2]

Materials:

  • 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (from Protocol 1)

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (50% w/v)

  • Ice bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (1.0 eq) in ethanol in a flask.

  • Add benzaldehyde (1.1 eq) to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and slowly add the 50% NaOH solution dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product completely.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone.

Mandatory Visualization

Synthetic Pathway for a Prenylated Chalcone Analog

Synthetic_Pathway cluster_0 Step 1: C-Prenylation cluster_1 Step 2: Claisen-Schmidt Condensation 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone Intermediate 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone 2,4-dihydroxyacetophenone->Intermediate K2CO3, Acetone, Reflux Prenyl_bromide Prenyl bromide Prenyl_bromide->Intermediate Final_Product 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone Intermediate->Final_Product NaOH, Ethanol, RT Benzaldehyde Benzaldehyde Benzaldehyde->Final_Product

Caption: Overall synthetic route to a prenylated chalcone analog of this compound.

Experimental Workflow for Claisen-Schmidt Condensation

Experimental_Workflow Start Start Dissolve Dissolve prenylated acetophenone and benzaldehyde in Ethanol Start->Dissolve Cool Cool mixture in an ice bath Dissolve->Cool Add_Base Add NaOH solution dropwise Cool->Add_Base Stir Stir at room temperature for 24h Add_Base->Stir Precipitate Pour into ice and acidify with HCl Stir->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize End Pure Chalcone Recrystallize->End

Caption: Step-by-step workflow for the Claisen-Schmidt condensation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific stability or degradation data for a compound named "Angulatin E" is publicly available in the reviewed scientific literature. The following troubleshooting guides and FAQs are based on established principles of pharmaceutical stability testing and are intended to serve as a general framework for researchers working with new chemical entities.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in assessing the stability of a new compound?

A1: The initial assessment of a new compound's stability involves subjecting it to forced degradation studies, also known as stress testing.[2][3] This process deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[2][4] Key stress conditions to investigate include:

  • Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).[5][6]

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).[6]

  • Photolysis: Exposure to a controlled light source that provides both UV and visible light.[7][8]

  • Thermal Degradation: Heating the compound in both solid and solution states.[6][9]

These studies are crucial for developing and validating a stability-indicating analytical method.[2]

Q2: How do I choose the right analytical method to monitor stability?

A2: A stability-indicating analytical method is essential to accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in degradation products.[4] High-Performance Liquid Chromatography (HPLC), particularly with UV-Vis or mass spectrometry (LC-MS) detection, is a commonly used technique.[5][10] The chosen method must be able to separate the parent compound from all potential degradation products, impurities, and excipients.[4] Method validation according to ICH Q2(R1) guidelines is necessary to ensure accuracy, precision, specificity, and linearity.[10]

Q3: What are typical storage conditions for long-term stability studies?

A3: Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a prolonged period.[11] The storage conditions are chosen to mimic the expected storage environment of the final product. Common long-term storage conditions as per ICH guidelines include:

  • 25°C ± 2°C / 60% RH ± 5% RH

  • 30°C ± 2°C / 65% RH ± 5% RH

For refrigerated or frozen products, the conditions are typically 5°C ± 3°C or -20°C ± 5°C, respectively.

Q4: My compound is degrading rapidly under acidic conditions. What does this suggest and what are my next steps?

A4: Rapid degradation in acidic conditions suggests that the compound is susceptible to acid hydrolysis. This could indicate the presence of labile functional groups such as esters, amides, or glycosidic bonds.

Next Steps:

  • Characterize Degradation Products: Use techniques like LC-MS/MS to identify the structure of the degradation products. This will help to elucidate the degradation pathway.

  • pH-Rate Profile: Conduct a systematic study to determine the rate of degradation at various pH values. This will help identify the pH of maximum stability.

  • Formulation Strategies: Consider formulating the compound in a buffered solution at its optimal pH or in a solid dosage form to minimize exposure to acidic environments.

Troubleshooting Guides

Issue 1: High variability in stability data between batches.
  • Possible Cause: Inconsistent manufacturing process, impurities, or variations in the container closure system.

  • Troubleshooting Steps:

    • Review the manufacturing process for any recent changes or deviations.

    • Analyze the purity of each batch to identify any new or elevated impurities that could be catalyzing degradation.

    • Ensure the same container closure system was used for all batches, as packaging can influence stability.[11]

Issue 2: Unexpected degradation products appearing during photostability testing.
  • Possible Cause: The compound is photolabile, and the degradation pathway is distinct from hydrolytic, oxidative, or thermal pathways.

  • Troubleshooting Steps:

    • Confirm that the light exposure conditions (overall illumination and near UV energy) meet ICH Q1B guidelines.[7][8]

    • Isolate and characterize the photolytic degradation products.

    • Test the compound in a light-resistant container to determine if this prevents degradation.[7]

    • If the product is intended to be stored in a transparent container, consider the addition of a photostabilizer to the formulation.

Hypothetical Data Summaries

The following tables are illustrative examples of how to present stability data for a novel compound.

Table 1: Summary of Forced Degradation Studies for a Hypothetical Compound

Stress ConditionReagent/ConditionDurationAssay (%)Major Degradation Products
Acid Hydrolysis0.1 N HCl, 60°C24 hours85.2DP1, DP2
Base Hydrolysis0.1 N NaOH, RT8 hours90.5DP3
Oxidation3% H₂O₂, RT48 hours95.1DP4
Photolytic1.2 million lux hours10 days98.7None Detected
Thermal (Solid)80°C7 days99.2None Detected
Thermal (Solution)60°C7 days96.8DP1

DP = Degradation Product, RT = Room Temperature

Table 2: Long-Term Stability Data for a Hypothetical Compound at 25°C/60% RH

Time Point (Months)AppearanceAssay (%)Degradation Product DP1 (%)Total Degradation Products (%)
0White Powder100.1< 0.05< 0.05
3White Powder99.80.080.12
6White Powder99.50.150.25
9White Powder99.10.210.38
12White Powder98.70.290.51

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N HCl.

    • Incubate the vial at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N NaOH.

    • Keep the vial at room temperature for a defined period (e.g., 8 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: General Procedure for Photostability Testing

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. If testing in solution, prepare a solution of known concentration.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples for any physical changes, assay of the parent compound, and formation of degradation products using a validated HPLC method.

Visualizations

Degradation_Pathway Parent Hypothetical Compound DP1 Degradation Product 1 (Hydrolysis Product) Parent->DP1 Acid/Heat DP2 Degradation Product 2 (Hydrolysis Product) Parent->DP2 Acid DP3 Degradation Product 3 (Base-Specific Product) Parent->DP3 Base DP4 Degradation Product 4 (Oxidation Product) Parent->DP4 Oxidation

Caption: Hypothetical degradation pathway of a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Photo Photolysis Prep->Photo Thermal Thermal Prep->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Report Generate Stability Report HPLC->Report LCMS->Report

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Overcoming Solubility Challenges of Angulatin E and Similar Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding "Angulatin E" is limited in publicly available scientific literature. This guide has been developed based on the properties of structurally similar compounds, such as Angulatin A, and general principles for enhancing the solubility of poorly water-soluble molecules. The methodologies provided are intended as a starting point for researchers and may require optimization for your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low solubility in aqueous solutions?

A1: While specific data for this compound is scarce, compounds of similar structural complexity, like other angulatins and withanolides, are often large, rigid molecules with a high degree of hydrophobicity. The presence of multiple non-polar rings and limited hydrogen-bonding functional groups leads to unfavorable interactions with polar water molecules, resulting in poor aqueous solubility.

Q2: What are the initial steps to take when I encounter solubility issues with this compound?

A2: Start by assessing the compound's purity, as impurities can affect solubility. Subsequently, perform preliminary solubility tests in a range of common organic solvents (e.g., DMSO, ethanol, methanol) to determine its general solubility profile. This information will guide the selection of an appropriate solubilization strategy. For instance, Angulatin A is reported to be soluble in DMSO.[1]

Q3: Are there any safety precautions I should take when using organic solvents to dissolve this compound?

A3: Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards and handling requirements.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon addition to my aqueous buffer. The concentration of the organic co-solvent is too low to maintain solubility in the final aqueous solution.Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in your aqueous buffer. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.
The pH of the aqueous buffer is not optimal for this compound solubility.Although likely a neutral compound, minor pH adjustments can sometimes influence the solubility of complex molecules. Experiment with a range of pH values for your buffer.
I am unable to achieve the desired concentration of this compound for my in vitro/in vivo experiment. The intrinsic water solubility of this compound is extremely low.Consider more advanced formulation strategies such as complexation with cyclodextrins, encapsulation in liposomes, or creating a nanoemulsion. These techniques can significantly enhance the apparent solubility of hydrophobic compounds.
My stock solution of this compound in an organic solvent is not stable and shows precipitation over time. The compound is degrading or the solvent is evaporating, leading to supersaturation and precipitation.Prepare fresh stock solutions before each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and degradation.

Strategies for Solubility Enhancement: A Comparative Overview

Method Principle Advantages Considerations
Co-solvency Adding a water-miscible organic solvent to the aqueous solution to reduce the polarity of the solvent system.[1][2]Simple and widely used for in vitro studies.The organic solvent may have biological effects or be toxic to cells at higher concentrations.
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.Effective for compounds with acidic or basic functional groups.Not effective for neutral compounds. The required pH may not be compatible with the experimental system.
Micronization Reducing the particle size of the solid compound to increase the surface area available for dissolution.[3]Increases the rate of dissolution.Does not increase the equilibrium solubility.
Complexation with Cyclodextrins Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin, which has a hydrophilic exterior.Can significantly increase aqueous solubility and stability.The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Nanoformulations (e.g., Liposomes, Nanoemulsions) Encapsulating the compound in lipid-based nanocarriers.High loading capacity, can improve bioavailability, and offers potential for targeted delivery.More complex preparation methods and characterization are required.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent
  • Materials:

    • This compound (or similar compound)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary but use with caution to avoid degradation.

    • Visually inspect the solution for any undissolved particles. If necessary, centrifuge the tube at high speed to pellet any remaining solids and carefully transfer the supernatant to a new tube.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Cyclodextrin Complexation
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10-40% w/v).

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

    • After stirring, allow the solution to stand to let the undissolved compound settle.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

    • The clear filtrate is your aqueous solution of the this compound/HP-β-CD complex. The concentration of this compound in the solution should be determined analytically (e.g., by HPLC-UV).

Visual Guides

G start Low Solubility of this compound prelim Preliminary Solubility Screening (DMSO, Ethanol, etc.) start->prelim cosolvent Co-solvent Approach prelim->cosolvent Soluble in organic solvent? advanced Advanced Formulation Strategy prelim->advanced No invitro In Vitro Experiment cosolvent->invitro Yes cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin liposomes Liposomal Encapsulation advanced->liposomes nanoemulsion Nanoemulsion Formulation advanced->nanoemulsion invivo In Vivo Experiment optimize Optimize Formulation invivo->optimize cyclodextrin->invivo liposomes->invivo nanoemulsion->invivo

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 Preparation of High-Concentration Stock cluster_1 Preparation of Working Solution weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex dilute 4. Dilute Stock in Aqueous Buffer vortex->dilute Stock Solution mix 5. Mix Thoroughly dilute->mix use 6. Use Immediately mix->use

Caption: Experimental workflow for preparing a co-solvent based solution.

References

Technical Support Center: Purification of Artonin E by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Artonin E using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is Artonin E and why is its purification important?

Artonin E is a prenylated flavonoid compound isolated from plants of the Artocarpus genus.[1][2] Its purification is crucial for various research applications, including the investigation of its potential therapeutic properties, which have been studied in the context of cancer research.[1][3]

Q2: What are the common chromatographic methods used for Artonin E purification?

Common methods for the purification of flavonoids like Artonin E include:

  • Column Chromatography: Often using silica gel for initial fractionation.

  • High-Performance Liquid Chromatography (HPLC): Typically reversed-phase HPLC with C18 or C8 columns is employed for high-resolution separation.[4][5]

  • Size-Exclusion Chromatography: Using supports like Sephadex LH-20 is a common step for purifying flavonoids.[1][6]

Q3: What are the key physical and chemical properties of Artonin E relevant to its purification?

PropertyValueSource
Molecular FormulaC25H24O7[7]
Molecular Weight436.5 g/mol [7]
AppearanceYellow powder[1]
SolubilitySoluble in organic solvents like methanol and DMSO.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of Artonin E.

Problem 1: Low Yield of Artonin E

Possible Causes:

  • Incomplete Elution: The mobile phase may not be strong enough to elute Artonin E from the column.

  • Sample Degradation: Artonin E may be degrading on the stationary phase.

  • Irreversible Adsorption: The compound might be irreversibly binding to the column material.

  • Sample Loss During Preparation: Significant loss of sample can occur during extraction and concentration steps.

Solutions:

SolutionDetailed Protocol
Optimize Mobile Phase For reversed-phase HPLC, gradually increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[5] For normal-phase chromatography, increase the polarity of the eluting solvent.
Assess Compound Stability Before loading onto the column, spot the Artonin E-containing fraction on a TLC plate with the stationary phase material (e.g., silica gel) and leave it for several hours. Elute the plate and check for the appearance of degradation products.
Passivate the Column For silica gel chromatography, pre-washing the column with a solvent system containing a small amount of a chelating agent or a volatile acid might help to deactivate highly active sites.
Improve Sample Handling Minimize the number of transfer steps. Ensure complete dissolution of the crude extract before loading. Use appropriate solvents for extraction that are compatible with the subsequent chromatographic step.
Problem 2: Presence of Impurities in the Purified Artonin E Fraction

Possible Causes:

  • Poor Resolution: Overlapping peaks of Artonin E and impurities.

  • Column Overloading: Exceeding the binding capacity of the column.

  • Inappropriate Stationary Phase: The chosen stationary phase may not be selective enough for the separation.

  • Contaminated Solvents or Glassware: Introduction of external contaminants.

Solutions:

SolutionDetailed Protocol
Optimize Separation Conditions In HPLC, adjust the gradient slope, flow rate, or temperature to improve the separation of closely eluting peaks.[4] Consider using a different solvent system.
Reduce Sample Load Decrease the amount of crude extract loaded onto the column. As a rule of thumb, the sample load should not exceed 1-5% of the stationary phase weight for preparative chromatography.
Select a Different Stationary Phase If using a C18 column, consider trying a phenyl-hexyl or a polar-embedded column for different selectivity. For open column chromatography, consider using a different adsorbent like alumina or a specialized polymer-based resin.
Ensure System Cleanliness Use HPLC-grade solvents and thoroughly clean all glassware. Filter all samples and mobile phases before use to remove particulate matter.
Problem 3: Inconsistent Retention Times in HPLC

Possible Causes:

  • Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component.

  • Column Degradation: Loss of stationary phase or build-up of contaminants.

  • Fluctuations in Temperature: Inconsistent column temperature can affect retention.

  • Pump Malfunction: Inconsistent flow rate from the HPLC pump.

Solutions:

SolutionDetailed Protocol
Prepare Fresh Mobile Phase Prepare fresh mobile phase for each run and keep the solvent reservoirs capped to prevent evaporation.
Implement Column Cleaning and Storage Protocols Regularly flush the column with a strong solvent to remove contaminants. Store the column in an appropriate solvent as recommended by the manufacturer.
Use a Column Oven Employ a column thermostat to maintain a constant temperature during the analysis.
Perform Pump Maintenance Regularly check for leaks and perform routine maintenance on pump seals and check valves as per the instrument manual.

Experimental Protocols

Protocol 1: General Workflow for Artonin E Purification

A general workflow for the purification of Artonin E from a crude plant extract is outlined below.

G A Crude Plant Extract B Solvent-Solvent Partitioning A->B Initial Fractionation C Silica Gel Column Chromatography B->C Further Separation D Sephadex LH-20 Chromatography C->D Size Exclusion E Preparative HPLC (C18) D->E High-Resolution Purification F Pure Artonin E E->F Final Product

Caption: General purification workflow for Artonin E.

Protocol 2: Troubleshooting Logic for Peak Tailing in HPLC

The following diagram illustrates a logical approach to troubleshooting peak tailing, a common issue in HPLC.

G A Peak Tailing Observed B Check for Column Overload A->B C Reduce Sample Concentration B->C Yes D Check for Secondary Interactions B->D No G Problem Resolved C->G E Modify Mobile Phase (e.g., adjust pH, add ion-pairing agent) D->E F Consider a Different Column E->F Issue Persists E->G Resolved F->G

Caption: Troubleshooting peak tailing in HPLC.

References

Optimizing reaction conditions for celangulin TC synthesis from Angulatin E.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The direct synthesis of celangulin TC from Angulatin E is not a well-documented transformation in current scientific literature. The following guide provides general strategies and troubleshooting advice applicable to the synthesis of complex polycyclic natural products, such as celangulin analogs.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the core cyclization step is consistently low. What are the common causes and how can I improve it?

A1: Low yields in complex cyclization reactions can stem from several factors. A systematic approach to optimization is crucial.[1][2][3] Key areas to investigate include:

  • Reagent Stoichiometry: Ensure precise measurement of all reagents. For sensitive reactions, even small deviations can significantly impact the outcome. Consider performing a titration of any organometallic reagents.

  • Solvent Quality: Trace impurities, especially water or oxygen, can quench sensitive reagents or catalyze side reactions. Ensure you are using freshly dried, degassed solvents.

  • Reaction Temperature: The optimal temperature for cyclization can be very specific. A temperature screening is highly recommended. See the data in Table 1 for an example of how temperature can affect yield.

  • Catalyst Activity: If using a catalyst, its activity is paramount. Consider using a fresh batch of catalyst or pre-activating it according to the supplier's protocol.

  • Concentration: Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions. Experiment with a range of concentrations.

Q2: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity is a common challenge in natural product synthesis. Consider the following strategies:

  • Chiral Catalysts and Ligands: The use of chiral catalysts or ligands is a powerful method to induce stereoselectivity. A screening of different ligand scaffolds is often necessary.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of subsequent reactions. Analyze your substrate for potential directing groups.

  • Temperature Effects: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the transition states leading to different diastereomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents.

Q3: The purification of my product is proving to be very difficult due to closely related byproducts. What purification strategies can I employ?

A3: Purification of complex mixtures requires a multi-faceted approach:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers. Both normal-phase and reverse-phase HPLC should be considered.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method. A thorough screening of different solvent systems is recommended.[4]

  • Derivatization: In some cases, it may be beneficial to derivatize your product to alter its physical properties (e.g., polarity, crystallinity), making it easier to separate from impurities. The derivatizing group can then be removed in a subsequent step.

  • Supercritical Fluid Chromatography (SFC): For non-polar compounds, SFC can offer better resolution and faster separation times than HPLC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of celangulin analogs.

Issue 1: Starting Material Decomposition
  • Symptom: TLC or LC-MS analysis of the reaction mixture shows the disappearance of the starting material without the corresponding formation of the desired product.

  • Possible Causes & Solutions:

    • Reagent Incompatibility: Your starting material may be unstable to one of the reagents (e.g., strong acid or base). Test the stability of your starting material in the presence of each reagent individually.

    • Temperature Instability: The reaction temperature may be too high. Try running the reaction at a lower temperature.

    • Atmospheric Sensitivity: The starting material may be sensitive to air or moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Incomplete Conversion
  • Symptom: The reaction stalls, leaving a significant amount of unreacted starting material even after extended reaction times.

  • Possible Causes & Solutions:

    • Insufficient Reagent: One of the reagents may be limiting. Try increasing the equivalents of the key reagents.

    • Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Consider adding a second portion of the catalyst or using a more robust catalyst system.

    • Product Inhibition: The product itself may be inhibiting the catalyst or reacting with one of the reagents. If possible, try to remove the product from the reaction mixture as it is formed.

Issue 3: Formation of an Unexpected Major Byproduct
  • Symptom: A single, unexpected byproduct is the major component of the reaction mixture.

  • Possible Causes & Solutions:

    • Alternative Reaction Pathway: The reaction conditions may be favoring an unintended reaction pathway. Isolate and characterize the byproduct to gain insight into the unintended reaction. This can be very informative for redesigning the reaction conditions.

    • Isomerization: The starting material or product may be isomerizing under the reaction conditions. Consider milder reaction conditions or different reagents.

    • Contaminated Reagent: An impurity in one of the reagents could be responsible for the side reaction. Verify the purity of all reagents.

Data Presentation

Table 1: Optimization of a Hypothetical Key Cyclization Step

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Diastereomeric Ratio (d.r.)
1Toluene805452:1
2THF605553:1
3DCM405625:1
4DCM255758:1
5DCM252.5688:1
6DCM2510768:1

Experimental Protocols

Protocol: Optimized Cyclization Reaction (Based on Table 1, Entry 4)

To a solution of the acyclic precursor (1.0 g, 1.5 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere at room temperature (25 °C) was added the catalyst (5 mol%, 0.075 mmol). The reaction mixture was stirred for 12 hours, and the progress was monitored by TLC (thin-layer chromatography). Upon completion, the reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, and the aqueous layer was extracted with DCM (3 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclized product as a white solid (yield: 75%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material reaction Reaction Setup & Execution start->reaction reagents Reagent & Solvent Preparation reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Final Product analysis->final_product

Caption: Generalized workflow for a synthetic chemistry experiment.

troubleshooting_low_yield start Low Yield Observed check_sm Check for Starting Material (SM) start->check_sm sm_present SM Present? check_sm->sm_present incomplete_conv Incomplete Conversion sm_present->incomplete_conv Yes sm_absent SM Absent sm_present->sm_absent No increase_reagents Increase Reagents/Catalyst incomplete_conv->increase_reagents check_byproducts Analyze Byproducts sm_absent->check_byproducts decomposition Decomposition check_byproducts->decomposition No clear byproduct side_reaction Side Reaction check_byproducts->side_reaction Major byproduct change_conditions Change Conditions (Temp, Solvent) decomposition->change_conditions reagent_purity Verify Reagent Purity side_reaction->reagent_purity

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing the Photostability of Angulatin E Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the photostability of Angulatin E formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound belongs to the withanolide class of natural products, which are known for their potential therapeutic properties. Like many complex organic molecules, particularly those with chromophores (light-absorbing groups) such as α,β-unsaturated ketones present in its structure, this compound may be susceptible to degradation upon exposure to light.[1] This photodegradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a decrease in the overall efficacy and shelf-life of the formulation.[2]

Q2: What are the common mechanisms of photodegradation for compounds like this compound?

While specific data on this compound is limited, related compounds like flavonoids often undergo photodegradation through processes such as photooxidation, isomerization, or cyclization upon exposure to UV and visible light.[1][3][4][5] These reactions are often initiated by the absorption of light energy, which excites the molecule to a higher energy state, making it more reactive.[1] The presence of oxygen can lead to the formation of reactive oxygen species (ROS), which can further accelerate degradation.[4]

Q3: What formulation strategies can be employed to enhance the photostability of this compound?

Several strategies can be used to protect photosensitive compounds like this compound from light-induced degradation:

  • Encapsulation: Incorporating this compound into delivery systems like liposomes, niosomes, or microparticles can provide a physical barrier against light.[6][7][8][9][10]

  • Complexation: Using cyclodextrins to form inclusion complexes can shield the photosensitive parts of the this compound molecule from light.[2][11]

  • Use of Antioxidants: Adding antioxidants to the formulation can quench free radicals and reactive oxygen species generated during photo-exposure.[2]

  • Light-Resistant Packaging: Storing the formulation in amber-colored or opaque containers is a primary and effective method to prevent light exposure.[2][12]

  • Inclusion of UV Absorbers: Incorporating compounds that absorb UV radiation can help protect the active ingredient.

Q4: Which analytical techniques are suitable for assessing the photostability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying the concentration of this compound and detecting the formation of degradation products over time.[13] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent drug and its degradation products are well-resolved. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the photoproducts.[14]

Troubleshooting Guide

Problem 1: My this compound formulation is changing color and appearance after exposure to light.

Possible Cause Suggested Solution
Photodegradation Discoloration is a common sign of chemical degradation.[9][15] The chromophores in the this compound molecule or its degradation products may absorb visible light differently than the parent compound.
Excipient Incompatibility An excipient in the formulation might be acting as a photosensitizer, absorbing light energy and transferring it to the this compound molecule, thus accelerating its degradation.[2][12] Review the photostability of all excipients and consider performing compatibility studies.
Oxidation The formulation may not be adequately protected from oxygen, which can participate in photodegradation reactions.[4] Consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen) and/or including an antioxidant.

Problem 2: I am observing new, unidentified peaks in my HPLC chromatogram after my formulation has been exposed to light.

Possible Cause Suggested Solution
Formation of Photodegradation Products The new peaks likely correspond to photoproducts of this compound. This is the expected outcome of a forced degradation study.
Method Specificity Your HPLC method may not be specific enough to separate all degradation products from the parent peak or from each other. Develop and validate a stability-indicating HPLC method according to ICH guidelines.[16][17]
Sample Preparation Artifacts The process of preparing the sample for HPLC analysis (e.g., dilution in a particular solvent) might be causing further degradation. Ensure sample preparation is done under minimal light exposure.

Problem 3: My photostability results are inconsistent and not reproducible.

Possible Cause Suggested Solution
Inconsistent Light Exposure The intensity and wavelength of the light source may not be consistent across experiments. Use a calibrated photostability chamber that provides controlled and measurable light exposure (illumination and UV energy) as specified in ICH Q1B guidelines.[12][16][17]
Temperature Fluctuations Heat can also cause degradation. Light sources in photostability chambers can generate heat. It is crucial to monitor and control the temperature of the samples during the study. A dark control sample stored at the same temperature should always be included.[12]
Variability in Formulation Preparation Minor variations in the preparation of the formulation (e.g., particle size, drug loading in a delivery system) can affect its photostability. Ensure your formulation preparation protocol is robust and reproducible.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the outcomes of photostability studies on this compound.

Table 1: Photodegradation Kinetics of this compound in Various Solvents

SolventRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)% Degradation after 24h
Methanol0.04515.466.0
Acetonitrile0.03221.753.5
Water0.02133.039.7
Propylene Glycol0.01546.230.2

Data are hypothetical and for illustrative purposes only. Assumes first-order kinetics.

Table 2: Efficacy of Different Photoprotective Formulation Strategies for this compound

Formulation% this compound Remaining after 48h Light Exposure
This compound in Methanol Solution (Control)10.5%
+ 0.1% Ascorbic Acid25.3%
Liposomal Formulation75.8%
β-Cyclodextrin Complex (1:1 Molar Ratio)88.2%
Liposomal Formulation + 0.1% Ascorbic Acid85.1%
β-Cyclodextrin Complex in Amber Vial98.5%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound Solution

Objective: To evaluate the intrinsic photostability of this compound in solution under ICH-compliant light exposure conditions.

Materials:

  • This compound

  • HPLC-grade methanol

  • Volumetric flasks

  • Quartz cuvettes or other transparent containers

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp or UV/fluorescent combination)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare two sets of samples by diluting the stock solution to the target concentration (e.g., 20 µg/mL) in quartz containers.

  • Wrap one set of samples completely in aluminum foil. These will serve as the dark controls.[12]

  • Place both the exposed samples and the dark controls into the photostability chamber.

  • Expose the samples to light conditions as specified in the ICH Q1B guideline, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][17]

  • Withdraw aliquots from both the exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze the aliquots immediately by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.

  • Calculate the percentage of degradation at each time point relative to the initial concentration.

Protocol 2: Preparation of an this compound-Loaded Liposomal Formulation

Objective: To encapsulate this compound in liposomes to enhance its photostability.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, SPC, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio might be 1:10:5 for this compound:SPC:Cholesterol.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting multilamellar vesicles (MLVs) are then downsized to form small unilamellar vesicles (SUVs). This can be achieved by probe sonication on ice or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated this compound by centrifugation or dialysis.

  • Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.

  • The resulting liposomal dispersion can then be subjected to photostability testing as described in Protocol 1.

Visualizations

Photostability_Study_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_results 4. Outcome Prep Prepare this compound Formulation Exposed Aliquot into Transparent Containers (Exposed) Prep->Exposed Dark Aliquot and Wrap in Foil (Dark Control) Prep->Dark Chamber Place Samples in Calibrated Photostability Chamber Exposed->Chamber Dark->Chamber Sampling Withdraw Aliquots at Time Intervals Chamber->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Calculate % Degradation and Identify Products HPLC->Data Report Assess Photostability Profile Data->Report

Caption: Workflow for a typical photostability study of a drug formulation.

Encapsulation_Protection cluster_system Liposomal Formulation cluster_solution Aqueous Solution (Control) Light This compound This compound Liposome Lipid Bilayer Light->Liposome Blocked / Scattered Light_sol Angulatin E_sol This compound Light_sol->Angulatin E_sol Direct Exposure Degradation Degradation Products Angulatin E_sol->Degradation

Caption: Mechanism of photoprotection by encapsulation in a liposome.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Cellular Response to this compound cluster_nuc AE This compound Receptor Cell Surface Receptor AE->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., Nrf2) Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to ARE Antioxidant Response Element (Gene Expression) DegradationProduct Photodegradation Product DegradationProduct->Receptor Fails to Bind (Loss of Activity) TF_nuc Active TF TF_nuc->ARE Induces Transcription

Caption: Hypothetical signaling pathway for this compound.

References

Challenges in the large-scale production of Angulatin E.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Angulatin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a sesquiterpenoid natural product. It is primarily isolated from the root bark of Celastrus angulatus. It serves as a precursor in the synthesis of celangulin TC, a compound with potential insecticidal properties.

Q2: What is the general procedure for isolating this compound?

The general procedure for isolating this compound and other sesquiterpenoids from Celastrus angulatus involves a multi-step process. This typically includes extraction with methanol, followed by purification using macroporous resin chromatography and subsequent separation by reversed-phase high-performance liquid chromatography (RP-HPLC)[1].

Troubleshooting Guides

Low Extraction Yield

Problem: The yield of the crude extract containing this compound from the raw plant material is lower than expected.

ParameterPossible CauseRecommended Solution
Extraction Solvent Incomplete extraction due to inappropriate solvent choice.Methanol is a commonly used solvent for extracting sesquiterpenoids from Celastrus angulatus. Ensure the use of high-purity methanol.
Extraction Method Insufficient extraction time or temperature.Hot reflux extraction is a common method. Ensure the reflux is carried out for an adequate duration to maximize the extraction of target compounds.
Plant Material Low concentration of this compound in the plant material due to geographical location, harvest time, or storage conditions.Source plant material from reputable suppliers and ensure proper storage conditions (cool, dry, and dark) to prevent degradation of secondary metabolites.
Material Grinding Inefficient extraction due to large particle size of the plant material.Grind the dried root bark to a fine powder to increase the surface area for solvent penetration and improve extraction efficiency.

Experimental Protocol: Extraction of Sesquiterpenoids from Celastrus angulatus [1]

  • Dry and pulverize the root bark of Celastrus angulatus.

  • Perform hot reflux extraction of the powdered material with methanol.

  • Concentrate the resulting extract under reduced pressure to obtain the crude extract.

Extraction_Workflow PlantMaterial Dried & Pulverized Celastrus angulatus Root Bark Extraction Hot Reflux Extraction (Methanol) PlantMaterial->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration CrudeExtract Crude Sesquiterpenoid Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of this compound. (Within 100 characters)
Purification Challenges

Problem: Difficulty in obtaining high-purity this compound from the crude extract.

ParameterPossible CauseRecommended Solution
Initial Cleanup Presence of a large amount of impurities interfering with subsequent purification steps.Utilize macroporous resin chromatography as an initial cleanup step to remove highly polar and nonpolar impurities from the crude methanol extract.
Co-eluting Impurities Structurally similar sesquiterpenoids co-eluting with this compound during chromatography.Optimize the RP-HPLC method. This may involve adjusting the solvent system, gradient, flow rate, and column chemistry to improve the resolution between this compound and other closely related compounds.
Column Overloading Poor separation and peak tailing due to overloading the HPLC column.Determine the optimal loading capacity of the preparative HPLC column for the crude extract and avoid exceeding this limit.
Solvent Purity Introduction of impurities from low-purity solvents used in the mobile phase.Use HPLC-grade solvents for all chromatographic steps to prevent the introduction of contaminants that can interfere with purification and detection.

Experimental Protocol: Purification of Sesquiterpenoids [1]

  • Dissolve the crude extract in an appropriate solvent.

  • Load the solution onto a macroporous resin column.

  • Elute the column with a stepwise gradient of methanol in water.

  • Pool the fractions containing the target compounds based on preliminary analysis (e.g., TLC or analytical HPLC).

  • Further purify the enriched fractions using preparative RP-HPLC to isolate pure this compound.

Purification_Workflow CrudeExtract Crude Extract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin FractionPooling Fraction Pooling MacroporousResin->FractionPooling RPHPLC Preparative RP-HPLC FractionPooling->RPHPLC PureAngulatinE Pure this compound RPHPLC->PureAngulatinE

Caption: Purification workflow for this compound. (Within 100 characters)
Stability and Degradation Issues

Problem: Degradation of this compound during storage or processing.

ParameterPossible CauseRecommended Solution
Temperature Thermal degradation of the compound.Store purified this compound and its solutions at low temperatures (e.g., -20°C) to minimize thermal degradation. Avoid prolonged exposure to high temperatures during processing steps like solvent evaporation.
pH pH-mediated hydrolysis or rearrangement of the molecule.Maintain a neutral pH during extraction and purification steps unless a specific pH is required for separation. Buffer solutions can be used to control the pH.
Light Exposure Photodegradation of the compound.Protect this compound from light by using amber-colored glassware and storing it in the dark.
Oxidation Oxidative degradation due to exposure to air.Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Logical Relationship: Factors Affecting this compound Stability

Stability_Factors AngulatinE This compound Degradation Degradation AngulatinE->Degradation Temperature High Temperature Degradation->Temperature pH Extreme pH Degradation->pH Light Light Exposure Degradation->Light Oxygen Oxygen (Air) Degradation->Oxygen

Caption: Key factors influencing the stability of this compound. (Within 100 characters)

References

Technical Support Center: Angulatin E Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Angulatin E to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Disclaimer: this compound is a sesquiterpenoid polyol ester. Specific stability data for this compound is limited. The following recommendations are based on the general chemical properties of sesquiterpenoids and polyol esters and are intended to serve as a general guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product classified as a sesquiterpenoid polyol ester. It has the CAS Number 403613-20-7 and the molecular formula C35H48O13.[1] Sesquiterpenoids are a large class of naturally occurring compounds with diverse biological activities.[2][3] The presence of multiple ester functional groups makes this compound susceptible to certain types of degradation.

Q2: What are the primary pathways through which this compound might degrade in storage?

Based on its chemical structure as a sesquiterpenoid polyol ester, the two most probable degradation pathways for this compound are:

  • Hydrolysis: The ester linkages in the molecule are susceptible to cleavage in the presence of water, and this process can be catalyzed by acidic or basic conditions.[4][5][6]

  • Oxidation: The sesquiterpenoid core of the molecule may contain reactive sites, such as double bonds, that are prone to oxidation, especially when exposed to air (oxygen), light, or certain metal ions.[7][8][9]

Q3: What are the ideal storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term storage should be at lower temperatures.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque vial.

  • Moisture: Store in a tightly sealed container with a desiccant to protect from moisture, which can lead to hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound activity or purity over time. Degradation of this compound due to improper storage.1. Review current storage conditions against the ideal conditions outlined in the FAQs. 2. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. 3. Re-analyze the purity of the compound using a suitable analytical method (e.g., HPLC-MS).
Precipitate forms in a solution of this compound. 1. The compound may have low solubility in the chosen solvent. 2. Degradation products may be less soluble and precipitating out of solution.1. Attempt to redissolve the precipitate by gentle warming or sonication. 2. If degradation is suspected, analyze the precipitate and supernatant separately to identify the components. 3. Consider using a different solvent or a co-solvent system to improve solubility.
Inconsistent experimental results. Variability in the integrity of the this compound sample due to degradation.1. Always use freshly prepared solutions of this compound for experiments. 2. If using a stock solution, verify its purity before each use, especially if it has been stored for an extended period. 3. Ensure that the solvents and reagents used in the experiment are free of contaminants that could accelerate degradation (e.g., acids, bases, metal ions).

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolytic Stability

This protocol provides a general method to assess the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • In separate amber glass vials, add an aliquot of the this compound stock solution to each of the phosphate buffer solutions (pH 5, 7, and 9) to a final concentration of 10 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by HPLC-MS to quantify the remaining amount of this compound and identify any degradation products.

  • Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Protocol 2: Assessment of this compound Oxidative Stability

This protocol provides a general method to assess the stability of this compound under oxidative stress.

Materials:

  • This compound

  • Solvent (e.g., ethanol or a suitable buffer)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • In an amber glass vial, dilute the this compound stock solution with the solvent to a final concentration of 10 µg/mL.

  • Add a small volume of 3% H₂O₂ to induce oxidation.

  • Incubate the vial at a controlled temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot from the vial.

  • Immediately analyze the samples by HPLC-MS to quantify the remaining amount of this compound and identify any oxidation products.

  • Plot the concentration of this compound versus time to determine the degradation rate under oxidative conditions.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Storage Conditions

Storage ConditionTemperature (°C)AtmosphereLight ExposureMoisturePredicted Stability (t½)
Ideal-20Inert (Argon)ProtectedAnhydrous> 1 year
Sub-optimal4AirProtectedSealed Vial3-6 months
Room Temperature25AirAmbientSealed Vial< 1 month
Room Temperature25AirAmbientOpen VialDays

Note: This table presents hypothetical data based on the general stability of sesquiterpenoid esters. Actual stability should be determined experimentally.

Visualizations

Angulatin_E_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Angulatin_E This compound (Sesquiterpenoid Polyol Ester) Hydrolysis_Products Hydrolysis Products (Carboxylic Acids + Polyol Core) Angulatin_E->Hydrolysis_Products H₂O (Acid/Base catalyzed) Oxidation_Products Oxidation Products (Epoxides, Hydroxylated derivatives, etc.) Angulatin_E->Oxidation_Products O₂ / Light (Radical reactions)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_Stability_Testing start Prepare this compound Stock Solution stress Incubate under Stress Conditions (pH, Oxidant, Temp, Light) start->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-MS sample->analyze quantify Quantify Remaining This compound analyze->quantify identify Identify Degradation Products analyze->identify end Determine Degradation Rate quantify->end

References

Technical Support Center: Improving the Delivery of Natural Compounds for Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the delivery of natural compounds, such as Angulatin E, for pest control. Due to the limited specific information available on this compound, this guide will address common challenges associated with a representative hydrophobic, natural insecticide, hereafter referred to as "Compound X." The principles and protocols described herein are broadly applicable to a range of similar bioactive molecules.

Frequently Asked Questions (FAQs)

1. What are the common challenges in formulating Compound X for pest control?

Natural compounds like Compound X often present several formulation challenges.[1][2][3] These include:

  • Poor Water Solubility: Many natural insecticides are hydrophobic, making them difficult to disperse in water for spray applications.[4][5][6]

  • Stability Issues: Compound X may be susceptible to degradation from UV light, heat, and oxidation, reducing its field persistence.[7]

  • Low Bioavailability: The compound may not be efficiently absorbed or taken up by the target pest.[4][8]

  • Non-Target Effects: Broad-spectrum activity can harm beneficial insects and other non-target organisms.[7]

  • Variability in Potency: The concentration of the active compound in natural extracts can vary.[1]

2. How can the solubility of Compound X be improved?

Improving the solubility of hydrophobic compounds is crucial for effective delivery. Several methods can be employed:

  • Co-solvents: Using a mixture of water and a miscible organic solvent can enhance solubility.[5]

  • Surfactants and Emulsifiers: These agents can help to create stable emulsions of Compound X in water.

  • Nanoparticle Encapsulation: Encapsulating Compound X in nanoparticles can improve its dispersibility in water.[4][9]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of hydrophobic molecules.[10][11]

3. What are the advantages of using nanoparticle-based delivery systems for Compound X?

Nanoparticle-based delivery systems offer several advantages for insecticides like Compound X:[9][12][13][14]

  • Enhanced Stability: Nanocarriers can protect the active ingredient from environmental degradation.[12]

  • Improved Solubility and Dispersion: Nanoformulations can be readily dispersed in water, making them suitable for spray applications.[4]

  • Controlled Release: The release of the active ingredient can be sustained over a longer period, improving efficacy.[9][15]

  • Targeted Delivery: Nanoparticles can be functionalized to target specific pests or tissues within the pest.

  • Reduced Environmental Impact: By improving efficacy, lower amounts of the active ingredient may be needed, reducing the overall environmental load.[12]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the formulation and testing of Compound X.

Problem 1: Poor dispersion of Compound X formulation in the spray tank.

Possible Cause Troubleshooting Step
Inadequate mixing of formulation.Ensure vigorous and continuous agitation in the spray tank. Some formulations require constant mixing to maintain a uniform suspension.[16][17]
Incompatibility of formulation components.Check the compatibility of all components in your formulation. Some adjuvants or other pesticides may not be compatible.[18]
Incorrect solvent or surfactant concentration.Optimize the concentration of solvents and surfactants to ensure stable emulsification or suspension.
Agglomeration of nanoparticles.Characterize the particle size and zeta potential of your nanoformulation. Adjust the formulation to improve colloidal stability.

Problem 2: Low mortality of target pests in bioassays.

Possible Cause Troubleshooting Step
Insufficient bioavailability of Compound X.Consider nanoencapsulation or the use of penetration enhancers to improve uptake by the insect.[4][8]
Degradation of Compound X.Assess the stability of your formulation under experimental conditions (e.g., light, temperature). Use of nanocarriers can protect the active ingredient.[12]
Sub-lethal dose application.Re-evaluate the dose-response curve for Compound X and ensure the applied concentration is sufficient to induce mortality.
Pest resistance.If applicable, investigate the possibility of pest resistance to the mode of action of Compound X.
Inefficient contact with the pest.For contact poisons, ensure the formulation provides good coverage of the plant surface. Adjuvants can improve spreading and sticking.[18]

Problem 3: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent formulation preparation.Standardize the protocol for formulation preparation to ensure batch-to-batch consistency.
Variable particle size in nanoformulations.Optimize the formulation and synthesis process to achieve a narrow particle size distribution.
Non-uniform application of the formulation.Calibrate application equipment to ensure a consistent and uniform dose is applied to all replicates.
Biological variability in test insects.Use a standardized population of test insects of the same age and developmental stage.

Experimental Protocols

Protocol 1: Preparation of Compound X-Loaded Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic compound like Compound X into polymeric nanoparticles.

Materials:

  • Compound X

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Sonicator

Method:

  • Organic Phase Preparation: Dissolve a known amount of Compound X and PLGA in DCM.

  • Aqueous Phase Preparation: Dissolve PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated Compound X.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and future use.

Protocol 2: Evaluation of Insecticidal Activity (Leaf Dip Bioassay)

This protocol is used to assess the contact toxicity of a Compound X formulation against a leaf-feeding insect.

Materials:

  • Compound X formulation

  • Target insect pests (e.g., larvae of a lepidopteran species)

  • Fresh, untreated leaves of a host plant

  • Petri dishes

  • Filter paper

Method:

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the Compound X formulation in water. Include a control group treated with a blank formulation (without Compound X) and a water-only control.

  • Leaf Treatment: Dip individual leaves into the treatment solutions for a set amount of time (e.g., 10 seconds).

  • Drying: Allow the treated leaves to air dry completely.

  • Bioassay Setup: Place a treated leaf in a Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce a known number of insects (e.g., 10 larvae) into each Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (temperature, humidity, light cycle).

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).

Quantitative Data Summary

Table 1: Physicochemical Properties of Compound X Nanoformulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Nano-CX-01150 ± 100.1585 ± 510 ± 1
Nano-CX-02250 ± 150.2078 ± 612 ± 1.5
Nano-CX-03180 ± 120.1292 ± 48 ± 0.5

Table 2: Efficacy of Compound X Formulations Against a Model Pest (72h Mortality)

TreatmentConcentration (ppm)Mortality (%)
Water Control02 ± 1
Blank Nanoparticles03 ± 2
Unformulated Compound X1035 ± 8
Unformulated Compound X5060 ± 10
Nano-CX-011075 ± 7
Nano-CX-015095 ± 5

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_bioassay Bioassay a Compound X + Polymer in Organic Solvent c Emulsification & Sonication a->c b Aqueous Surfactant Solution b->c d Solvent Evaporation c->d e Nanoparticle Suspension d->e f Particle Size & PDI e->f g Encapsulation Efficiency e->g h Stability Analysis e->h i Leaf Dip Assay e->i j Insect Mortality i->j k Data Analysis j->k

Caption: Experimental workflow for nano-formulation and efficacy testing.

signaling_pathway cluster_neuron Insect Neuron receptor Target Receptor (e.g., nAChR) ion_channel Ion Channel Opening receptor->ion_channel Activates compound_x Compound X compound_x->receptor Binds depolarization Membrane Depolarization ion_channel->depolarization neurotransmission Continuous Nerve Firing depolarization->neurotransmission paralysis Paralysis & Death neurotransmission->paralysis

Caption: Hypothetical signaling pathway for a neurotoxic insecticide.

troubleshooting_flowchart decision decision action action start Low Pest Mortality Observed d1 Is the formulation stable? start->d1 d2 Is the dose sufficient? d1->d2 Yes a1 Re-evaluate formulation for stability. Consider encapsulation. d1->a1 No d3 Is the compound bioavailable? d2->d3 Yes a2 Conduct dose-response study. Increase concentration. d2->a2 No a3 Improve delivery mechanism. (e.g., nanoparticles, adjuvants) d3->a3 No end Successful Pest Control d3->end Yes a1->d2 a2->d3 a3->end

Caption: Troubleshooting flowchart for low insecticide efficacy.

References

Validation & Comparative

Angulatin E: A Comparative Analysis of its Insecticidal Activity Against Key Agricultural Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the insecticidal properties of Angulatin E, a natural compound derived from Celastrus angulatus, against three major agricultural pests: the tobacco cutworm (Spodoptera litura), the diamondback moth (Plutella xylostella), and the two-spotted spider mite (Tetranychus urticae). This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel, plant-derived insecticides.

While specific quantitative data on the direct application of this compound against these pests is limited in the currently available literature, this guide synthesizes existing data on related compounds from Celastrus angulatus and compares their efficacy with commonly used synthetic and biological insecticides.

Performance Comparison

Table 1: Comparative Insecticidal Activity Against Spodoptera litura

InsecticideTypeLC50 / LD50Pest StageCitation
Celangulin (related compound) BotanicalNot AvailableLarvae
Emamectin benzoateAvermectin0.000954%Larvae[1]
ChlorantraniliproleAnthranilic diamide0.0055%3rd Instar Larvae[2]
ChlorfenapyrPyrrole0.0073%3rd Instar Larvae[2]
ThiodicarbCarbamate0.0190%3rd Instar Larvae[2]
SpinosadSpinosyn0.0158%Larvae[1]
Bacillus thuringiensis isolatesMicrobial9.59 × 10⁴ to 1.88 × 10⁶ spores/ml3rd Instar Larvae[3]

Table 2: Comparative Insecticidal Activity Against Plutella xylostella

InsecticideTypeLC50 / LD50Pest StageCitation
Celangulin (0.2% EC) Botanical>90% control at 1000x dilutionLarvae
ChlorantraniliproleAnthranilic diamide0.000275% - 0.00037%3rd Instar Larvae[4]
FlubendiamideDiamide0.00050% - 0.00062%3rd Instar Larvae[4]
SpinosadSpinosyn0.00486% - 0.00541%3rd Instar Larvae[4]
Farnesyl acetateBotanical derivative56.41 mg/L2nd Instar Larvae[5]
QuinalphosOrganophosphate3.30209% - 3.66899%3rd Instar Larvae[4]
FenvaleratePyrethroid3.76072% - 4.12462%3rd Instar Larvae[4]

Table 3: Comparative Acaricidal Activity Against Tetranychus urticae

AcaricideTypeLC50Pest StageCitation
This compound BotanicalNot AvailableAdult
Chamomile essential oilBotanical0.65%Adult[6]
Marjoram essential oilBotanical1.84%Adult[6]
Eucalyptus essential oilBotanical2.18%Adult[6]
AbamectinAvermectinNot specifiedAdult[7]
SpirodiclofenTetronic acid derivativeNot specifiedAdult[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline standard bioassay procedures for assessing the insecticidal activity of compounds against the target pests.

Insecticidal Bioassay for Spodoptera litura (Leaf-Dip Method)
  • Insect Rearing: Spodoptera litura larvae are reared on an artificial diet or host plant leaves (e.g., castor bean) under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 14:10 h light:dark photoperiod). Third-instar larvae are typically used for bioassays.

  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. A series of dilutions are then prepared using distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween-80) to ensure uniform coverage.

  • Leaf Treatment: Fresh, clean leaves of a suitable host plant (e.g., castor or cotton) are cut into discs of a standard size. The leaf discs are then dipped into the test solutions for a specified duration (e.g., 10-30 seconds). Control discs are dipped in the solvent-water-surfactant mixture only.

  • Bioassay: The treated leaf discs are allowed to air dry. Each dried disc is placed in a separate Petri dish lined with moistened filter paper. A pre-determined number of third-instar larvae (e.g., 10-20) are introduced into each Petri dish.

  • Data Collection and Analysis: Mortality is recorded at set intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush. The corrected mortality is calculated using Abbott's formula. Probit analysis is then used to determine the LC50 (median lethal concentration) or LD50 (median lethal dose) values.

Insecticidal Bioassay for Plutella xylostella (Leaf-Dip Method)
  • Insect Rearing: Plutella xylostella larvae are reared on cabbage or mustard seedlings in a controlled environment. Second or third-instar larvae are commonly used for bioassays.[5]

  • Preparation of Test Solutions: Similar to the S. litura protocol, a stock solution of the test compound is prepared and serially diluted.

  • Leaf Treatment: Cabbage or mustard leaf discs of a uniform size are dipped in the test solutions for a short period and then air-dried.

  • Bioassay: The treated leaf discs are placed in ventilated containers or Petri dishes. A known number of larvae are then introduced to each container.

  • Data Collection and Analysis: Mortality is assessed after a specified period (e.g., 48 or 72 hours). The LC50 values are calculated using probit analysis.

Acaricidal Bioassay for Tetranychus urticae (Leaf Disc Dip Method)
  • Mite Rearing: A colony of Tetranychus urticae is maintained on a suitable host plant, such as bean or cucumber plants, in a mite-proof cage under controlled conditions.

  • Preparation of Test Solutions: The test compound is dissolved and diluted as described in the previous protocols.

  • Leaf Disc Preparation and Infestation: Leaf discs (e.g., 2-3 cm in diameter) are cut from the host plant leaves. A specific number of adult female mites (e.g., 10-20) are transferred onto each leaf disc.

  • Treatment: The infested leaf discs are then dipped into the test solutions for a brief period (e.g., 5-10 seconds) with gentle agitation. Control discs are dipped in the solvent-water-surfactant solution.

  • Incubation and Assessment: The treated discs are placed on moistened cotton in Petri dishes to maintain turgidity. The Petri dishes are kept in a controlled environment. Mortality of the adult mites is recorded after 24, 48, and 72 hours. Mites that are immobile or do not respond to a gentle touch with a fine brush are considered dead.

  • Data Analysis: The percentage of mortality is corrected using Abbott's formula, and the LC50 values are determined by probit analysis.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_ingestion Ingestion of Celangulin Compound cluster_midgut Insect Midgut Epithelial Cell cluster_symptoms Physiological Effects AngulatinE This compound / Celangulin VATPase Vacuolar-type H+-ATPase (V-ATPase) AngulatinE->VATPase Inhibition IonGradient Disruption of Ion Gradient VATPase->IonGradient Leads to CellSwelling Cell Swelling and Lysis IonGradient->CellSwelling Causes Apoptosis Apoptosis CellSwelling->Apoptosis Induces FeedingCessation Feeding Cessation Apoptosis->FeedingCessation Results in Paralysis Paralysis FeedingCessation->Paralysis Followed by Death Insect Death Paralysis->Death Leads to

Caption: Proposed signaling pathway for Celangulin compounds in insects.

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis PestRearing Pest Rearing (S. litura, P. xylostella, T. urticae) Exposure Exposure of Pests to Treated Leaf Discs PestRearing->Exposure CompoundPrep Preparation of this compound and Control Solutions Treatment Treatment of Leaf Discs (Dipping Method) CompoundPrep->Treatment HostPlant Host Plant Preparation (Leaf Discs) HostPlant->Treatment Treatment->Exposure Mortality Mortality Assessment (24, 48, 72 hours) Exposure->Mortality Probit Probit Analysis (LC50/LD50 Calculation) Mortality->Probit Comparison Comparison with Other Insecticides Probit->Comparison

Caption: General experimental workflow for insecticidal bioassays.

Concluding Remarks

Extracts from Celastrus angulatus and its constituent compounds, including those related to this compound, demonstrate notable insecticidal properties. The primary mode of action appears to be the disruption of the insect's digestive system, a mechanism that could be effective against a range of pests. However, the lack of specific, quantitative data for this compound against Spodoptera litura, Plutella xylostella, and Tetranychus urticae highlights a significant gap in the current research landscape.

Further studies are required to isolate and test pure this compound against these and other economically important pests to fully determine its potential as a commercial insecticide. Direct comparative studies with existing synthetic and biological pesticides are also essential to ascertain its relative efficacy and potential role in integrated pest management programs. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct such vital research.

References

A Comparative Analysis of the Insecticidal Efficacy of Angulatin E and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Botanical Insecticide with Leading Synthetic Competitors, Supported by Experimental Data.

The quest for effective and environmentally benign pest management strategies has led to a resurgence of interest in botanical insecticides. Among these, compounds derived from the plant Celastrus angulatus have shown significant promise. This guide provides a detailed comparison of the efficacy and mechanisms of action of Angulatin E, a key insecticidal sesquiterpene from C. angulatus, with those of widely used synthetic insecticides. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding for research and development professionals.

Quantitative Efficacy: A Head-to-Head Comparison

The insecticidal potency of this compound and its derivatives, often referred to as Celangulins, has been evaluated against various insect pests. The following tables summarize the available quantitative data, offering a direct comparison with the efficacy of common synthetic insecticides.

Table 1: Comparative Efficacy (LD50) of this compound (Celangulin) and Synthetic Insecticides against Red Imported Fire Ant (Solenopsis invicta)

Insecticide ClassActive IngredientLD50 (ng/ant) at 24h
Botanical This compound (Celangulin)0.046[1]
Botanical Azadirachtin0.200[1]
Botanical Veratramine544.610[1]

Table 2: Comparative Efficacy (KD50) of this compound Derivatives against 4th Instar Oriental Armyworm (Mythimna separata)

CompoundKD50 (μg/g)
Angulatin A300.9
Celangulatin C280.4
Celangulatin F201.5
NW37 (a Celangulatin analog)252.3[2]

Table 3: Mortality Rates of Celangulin-V Derivatives against 3rd Instar Oriental Armyworm (Mythimna separata) at 10 mg/mL

Celangulin-V DerivativeMortality (%)
Derivative 1.1 (acetyl)75.0[3]
Derivative 1.2 (propionyl)83.3[3]
Celangulin-V (unmodified)< Derivative Mortality

Table 4: Efficacy of a Commercial Formulation of Celangulin against Various Pests

Pest SpeciesFormulationControl Effect
Cabbage Worm (Pieris rapae)0.2% Celangulin EC (1000x dilution)100%[4]
Diamondback Moth (Plutella xylostella)0.2% Celangulin EC (1000x dilution)>90%[4]

Mechanisms of Action: Diverse Pathways to Insect Mortality

This compound and synthetic insecticides employ distinct molecular strategies to exert their toxic effects on insects. Understanding these different mechanisms is crucial for developing effective resistance management strategies and for designing novel, target-specific insecticides.

This compound: A Dual-Pronged Attack on the Nervous and Digestive Systems

The insecticidal action of this compound is multifaceted, primarily targeting the insect's nervous and digestive systems.

  • Disruption of the Digestive System: Celangulins, particularly Celangulin V, target the V-ATPase enzyme in the midgut cells of lepidopteran larvae.[5] This inhibition disrupts the transmembrane potential of the midgut, leading to impaired nutrient absorption, loss of bodily fluids, and ultimately, death.[6]

  • Interference with the Nervous System: Celangulin I has been shown to modulate the Ca2+ signaling pathway in the central neurons of insects like Spodoptera exigua.[1] It activates high voltage-gated calcium channels and inositol 1,4,5-trisphosphate (IP3) sensitive intracellular calcium release channels, leading to symptoms of anesthesia and paralysis.[1]

Synthetic Insecticides: Potent Neurotoxins

The majority of synthetic insecticides act as potent neurotoxins, targeting various components of the insect's nervous system. The primary classes and their mechanisms are outlined below.

  • Organophosphates and Carbamates: These insecticides inhibit the enzyme acetylcholinesterase (AChE) at nerve endings.[7] This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system, convulsions, and death.[5][8]

  • Pyrethroids: Pyrethroids act on the voltage-gated sodium channels in nerve cell membranes, holding them in an open state.[9][10] This causes continuous nerve stimulation, leading to tremors, paralysis, and ultimately, death.[9][10] Some pyrethroids also affect calcium and chloride channels.[9]

  • Neonicotinoids: These insecticides are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[11] They bind to these receptors, causing hyperexcitation, paralysis, and death.[12]

Experimental Protocols: Methodologies for Efficacy Evaluation

The data presented in this guide were generated using standardized bioassay protocols. A general overview of the methodologies is provided below.

General Insecticidal Bioassay Protocol

1. Insect Rearing:

  • Test insects are reared under controlled laboratory conditions (e.g., 25 ± 1°C, 75 ± 5% relative humidity, 12-hour light/dark cycle) on a suitable artificial diet or host plant.[13]

2. Preparation of Test Solutions:

  • The test compound (this compound or synthetic insecticide) is dissolved in an appropriate solvent (e.g., acetone, ethanol) to create a stock solution.

  • A series of dilutions are prepared from the stock solution to determine dose-response relationships. A control group is treated with the solvent only.

3. Application Methods:

  • Topical Application: A specific dose of the insecticide is applied directly to the dorsal thorax of the insect using a micro-applicator.

  • Leaf-Dip Bioassay: Leaves of a host plant are dipped into the insecticide solution for a set period, allowed to air dry, and then provided to the insects for feeding.

  • Diet Incorporation: The insecticide is mixed directly into the artificial diet of the insects.

  • Forced Exposure: Insects are confined to a surface treated with the insecticide.

4. Data Collection and Analysis:

  • Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours) after treatment.

  • The collected data are subjected to probit analysis or other appropriate statistical methods to calculate lethal dose (LD50) or lethal concentration (LC50) values.

Specific Protocol for this compound (Celangulin) Bioassay

A common method for evaluating the efficacy of Celangulins is the leaf disc method.

1. Preparation of Leaf Discs:

  • Fresh leaves from a suitable host plant (e.g., cabbage for Pieris rapae) are cut into discs of a standard size.

2. Treatment:

  • The leaf discs are dipped in different concentrations of the Celangulin solution for a specified time and then air-dried. Control discs are treated with the solvent alone.

3. Exposure:

  • A known number of insect larvae (e.g., 4th instar) are placed in a petri dish containing a treated leaf disc.

4. Observation:

  • The knockdown time (the time it takes for 50% of the insects to become moribund) and mortality are recorded at regular intervals. The KD50 (knockdown dose for 50% of the population) is then calculated.[2]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and major classes of synthetic insecticides, as well as a typical experimental workflow for insecticide bioassays.

Angulatin_E_Mechanism cluster_digestive Digestive System cluster_nervous Nervous System Angulatin_E This compound (Celangulin V) V_ATPase V-ATPase in Midgut Cells Angulatin_E->V_ATPase Inhibits Transmembrane_Potential Disruption of Transmembrane Potential V_ATPase->Transmembrane_Potential Nutrient_Absorption Impaired Nutrient Absorption & Fluid Loss Transmembrane_Potential->Nutrient_Absorption Death_D Insect Death Nutrient_Absorption->Death_D Angulatin_E_N This compound (Celangulin I) Ca_Channels Voltage-gated & IP3-sensitive Ca²⁺ Channels Angulatin_E_N->Ca_Channels Activates Ca_Influx Increased Intracellular Ca²⁺ Concentration Ca_Channels->Ca_Influx Paralysis Anesthesia & Paralysis Ca_Influx->Paralysis Death_N Insect Death Paralysis->Death_N

Caption: Dual mechanism of action of this compound.

Synthetic_Insecticide_Mechanisms cluster_OP_Carb Organophosphates & Carbamates cluster_Pyrethroid Pyrethroids cluster_Neonic Neonicotinoids OP_Carb Organophosphate/ Carbamate AChE Acetylcholinesterase (AChE) OP_Carb->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Normally degrades Overstimulation Nervous System Overstimulation ACh->Overstimulation Death_OP Insect Death Overstimulation->Death_OP Pyrethroid Pyrethroid Na_Channel Voltage-gated Sodium Channels Pyrethroid->Na_Channel Keeps open Na_Influx Prolonged Na⁺ Influx Na_Channel->Na_Influx Hyper_Excitation Nerve Hyper-excitation & Paralysis Na_Influx->Hyper_Excitation Death_Pyr Insect Death Hyper_Excitation->Death_Pyr Neonic Neonicotinoid nAChR Nicotinic Acetylcholine Receptors (nAChRs) Neonic->nAChR Binds to Receptor_Activation Irreversible Receptor Activation nAChR->Receptor_Activation Nerve_Block Nerve Signal Blockage & Paralysis Receptor_Activation->Nerve_Block Death_Neo Insect Death Nerve_Block->Death_Neo

Caption: Mechanisms of major synthetic insecticide classes.

Insecticide_Bioassay_Workflow Start Start: Insect Rearing Prep_Solutions Prepare Insecticide Solutions (Serial Dilutions) Start->Prep_Solutions Application Apply Insecticide (e.g., Leaf-Dip, Topical) Prep_Solutions->Application Control Control Group (Solvent Only) Prep_Solutions->Control Exposure Expose Insects to Treated Substrate Application->Exposure Observation Record Mortality at Time Intervals (24, 48, 72h) Exposure->Observation Data_Analysis Data Analysis (e.g., Probit Analysis) Observation->Data_Analysis Results Determine LC₅₀ / LD₅₀ Data_Analysis->Results Control->Application

Caption: General workflow for an insecticide bioassay.

References

Unveiling the Action of Angulatin E: A Comparative Guide for Insecticidal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Yangling, Shaanxi – October 24, 2025 – A comprehensive guide has been published today, offering researchers in entomology and insecticide development a comparative overview of Angulatin E and its related compounds. This guide details the current understanding of their mode of action, presents key performance data, and provides detailed experimental protocols to facilitate further research into these promising botanical insecticides.

This compound, a sesquiterpenoid isolated from the root bark of Celastrus angulatus, has demonstrated significant insecticidal and antifeedant properties. This guide synthesizes available data to elucidate its primary mechanisms of action, which are believed to involve stomach toxicity and the inhibition of crucial ion-transporting enzymes.

Performance Data: Angulatin Compounds vs. a Synthetic Alternative

To provide a clear benchmark for the efficacy of this compound and its analogs, their insecticidal activity is compared against Chlorantraniliprole, a widely used synthetic insecticide. The data, primarily from studies on the Oriental armyworm (Mythimna separata), a significant agricultural pest, are summarized below.

CompoundInsect SpeciesParameterValue
This compound (Celthis compound) Mythimna separataLD501656.4 µg/mL
Celangulin V Mythimna separataIC50 (V-ATPase)0.0698 mM
Celangulin IV Mythimna separata-Inhibits Na+/K+-ATPase
NW37 (Angulatin analog) Mythimna separataKD50252.3 µg/g
Celangulatin F Mythimna separataKD50201.5 µg/g
Celangulatin C Mythimna separataKD50280.4 µg/g
Angulatin A Mythimna separataKD50300.9 µg/g
Chlorantraniliprole Spodoptera frugiperdaLD500.349 µg/g

Unraveling the Mechanisms: Proposed Modes of Action

The insecticidal activity of this compound and related compounds is likely multifaceted, targeting fundamental physiological processes in insects. The primary proposed modes of action are:

  • Stomach Poisoning: The compounds cause significant damage to the insect's digestive system, leading to feeding cessation and eventual starvation.

  • ATPase Inhibition: There is evidence that these compounds inhibit the activity of V-ATPase and Na+/K+-ATPase in the insect midgut. These enzymes are vital for maintaining ion gradients, nutrient absorption, and pH regulation, making their disruption lethal.

Below are diagrams illustrating these proposed mechanisms and the experimental workflows to validate them.

stomach_poison_pathway AngulatinE This compound Ingestion Midgut Interaction with Midgut Epithelial Cells AngulatinE->Midgut Damage Disruption of Digestive System Midgut->Damage Starvation Feeding Cessation and Starvation Damage->Starvation

Proposed stomach poison mode of action for this compound.

atpase_inhibition_pathway cluster_midgut Insect Midgut Cell VATPase V-ATPase Disruption Disruption of Ion Gradient, pH Regulation, and Nutrient Absorption VATPase->Disruption NaKATPase Na+/K+-ATPase NaKATPase->Disruption AngulatinE This compound Inhibition Inhibition AngulatinE->Inhibition Inhibition->VATPase Inhibition->NaKATPase Mortality Cell Death and Insect Mortality Disruption->Mortality

Proposed ATPase inhibition pathway for this compound.

Experimental Protocols

To facilitate further research and validation of the proposed modes of action, detailed experimental protocols are provided below.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay quantifies the feeding deterrence of a compound.

Materials:

  • Fresh host plant leaves (e.g., castor leaves for S. litura)

  • Cork borer

  • Test compound solutions at various concentrations

  • Control solvent (e.g., acetone)

  • Petri dishes

  • Filter paper

  • Third-instar larvae of the test insect (e.g., Mythimna separata)

  • Leaf area meter or image analysis software

Procedure:

  • Prepare leaf discs of a uniform size using a cork borer.

  • Dip the leaf discs into the respective test compound solutions or the control solvent for a standardized time.

  • Allow the solvent to evaporate completely at room temperature.

  • Place one treated leaf disc in a Petri dish lined with moist filter paper to prevent desiccation.

  • Introduce a single, pre-starved third-instar larva into each Petri dish.

  • Allow the larvae to feed for a defined period (e.g., 24, 48, or 72 hours).

  • Measure the unconsumed area of each leaf disc.

  • Calculate the percent antifeedant activity using the formula: Antifeedant Activity (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.

antifeedant_workflow start Prepare Leaf Discs and Test Solutions dip Dip Leaf Discs in Solutions start->dip dry Air Dry Leaf Discs dip->dry setup Place a Disc and a Larva in Each Petri Dish dry->setup incubate Incubate for 24-72 hours setup->incubate measure Measure Unconsumed Leaf Area incubate->measure calculate Calculate Antifeedant Activity measure->calculate

Workflow for the antifeedant bioassay.
Na+/K+-ATPase Inhibition Assay

This assay measures the inhibitory effect of a compound on Na+/K+-ATPase activity in the insect midgut.

Materials:

  • Midguts from the target insect species

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.3)

  • Sonicator

  • Centrifuge

  • Reaction buffer containing:

    • Tris-HCl (200 mM, pH 7.3)

    • MgCl₂ (12 mM)

    • NaCl (1 M)

    • KCl (150 mM)

    • EGTA (100 mM)

    • ATP (60 mM)

  • Ouabain (a specific Na+/K+-ATPase inhibitor)

  • Test compound at various concentrations

  • Phosphate standard solution

  • Reagents for phosphate quantification (e.g., ammonium molybdate, ascorbic acid)

  • Spectrophotometer

Procedure:

  • Dissect midguts and homogenize them in ice-cold homogenization buffer.

  • Sonicate the homogenate and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in buffer containing a mild detergent (e.g., 0.1% Tween-20).

  • Prepare reaction mixtures containing the midgut preparation, reaction buffer, and either the test compound, ouabain (for specific activity determination), or a control vehicle.

  • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding ATP and incubate for a defined time (e.g., 15-60 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Quantify the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method (e.g., the Fiske-Subbarow method) by measuring absorbance at a specific wavelength (e.g., 660 nm).

  • Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain from the total ATPase activity.

  • Determine the concentration of the test compound that causes 50% inhibition (IC50) of Na+/K+-ATPase activity.

V-ATPase Inhibition Assay

This assay determines the inhibitory effect of a compound on V-ATPase activity.

Materials:

  • Insect midgut tissue

  • Homogenization and reaction buffers similar to the Na+/K+-ATPase assay, but without NaCl and KCl, and using a specific V-ATPase inhibitor like bafilomycin or concanamycin instead of ouabain.

  • Other reagents and equipment are as described for the Na+/K+-ATPase assay.

Procedure:

  • The procedure is similar to the Na+/K+-ATPase assay, with the following key differences:

  • The reaction buffer will not contain Na+ and K+ as V-ATPase is independent of these ions.

  • A specific V-ATPase inhibitor (e.g., bafilomycin or concanamycin) is used to determine the V-ATPase-specific activity.

  • The activity is measured as the inhibitor-sensitive release of inorganic phosphate from ATP.

atpase_assay_workflow start Prepare Midgut Homogenate prepare_rxn Prepare Reaction Mixtures (Control, Inhibitor, Test Compound) start->prepare_rxn preincubate Pre-incubate at 37°C prepare_rxn->preincubate add_atp Initiate Reaction with ATP preincubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_rxn Stop Reaction incubate->stop_rxn quantify_pi Quantify Inorganic Phosphate (Pi) stop_rxn->quantify_pi calculate Calculate ATPase Activity and Inhibition quantify_pi->calculate

General workflow for ATPase inhibition assays.

This guide provides a foundational resource for researchers investigating the insecticidal properties of this compound and related natural products. The provided data and protocols are intended to streamline research efforts and foster the development of novel, effective, and potentially more sustainable insect control strategies.

Comparative Analysis of Angulatin E and Alternative NF-κB Pathway Inhibitors: A Guide to Target Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the target specificity and cross-reactivity of Physalin E and other well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Physalin E and the NF-κB Signaling Pathway

Physalin E is a naturally occurring seco-steroid found in Physalis angulata, a plant with a history of use in traditional medicine.[1] Recent scientific studies have highlighted its anti-inflammatory properties, which are attributed to its ability to inhibit the NF-κB signaling pathway.[1] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. Consequently, inhibitors of this pathway are of significant interest for therapeutic development.

This guide compares Physalin E with three other known NF-κB pathway inhibitors: BAY 11-7082 , a synthetic small molecule; Parthenolide , a natural sesquiterpene lactone; and Bortezomib , a proteasome inhibitor used in cancer therapy.

Comparative Data on NF-κB Pathway Inhibitors

The following table summarizes the available quantitative data for Physalin E and its alternatives. It is important to note that specific data on the cross-reactivity and a precise IC50 value for NF-κB inhibition by Physalin E are currently limited in the published literature.

Compound Mechanism of Action Potency (IC50/Ki) Known Off-Target Effects/Cross-Reactivity
Physalin E Inhibits NF-κB nuclear translocation by reducing IκBα degradation.[1]IC50 not explicitly reported for direct NF-κB inhibition. Other physalins show activity in the low micromolar range (e.g., Physalin B IC50 = 6.07 µM, Physalin F IC50 = 2.53 µM for NF-κB activation).[2]Data from broad selectivity panels (e.g., kinome scans) are not publicly available. As a steroid-like molecule, potential cross-reactivity with nuclear receptors or other steroid-binding proteins could be considered but remains uninvestigated.
BAY 11-7082 Irreversibly inhibits TNFα-induced phosphorylation of IκBα.IC50 = 10 µM for inhibition of TNFα-induced IκBα phosphorylation.Limited public data from broad kinase profiling. Known to affect other cellular processes at higher concentrations.
Parthenolide Directly inhibits the IκB kinase (IKK) complex.[3]IC50 for IKK inhibition not consistently reported, but it blocks TLR4 expression with an IC50 of 1.373 μM.[4]Has been shown to have multiple cellular targets, which may contribute to its various biological activities.[5]
Bortezomib Reversible inhibitor of the 26S proteasome, which is responsible for IκBα degradation.[6]Ki = 0.6 nM for the 20S proteasome.[7] IC50 for cell proliferation varies widely depending on the cell line (low nM to µM range).[8]Broadly affects cellular protein homeostasis due to its mechanism of action, leading to a wide range of on- and off-target effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches for assessing inhibitor specificity, the following diagrams are provided.

NF_kappa_B_Pathway NF-κB Signaling Pathway and Inhibitor Targets TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Proteasome 26S Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_p65 p50/p65 (Active NF-κB) Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates PhysalinE Physalin E PhysalinE->p_IkBa Prevents Degradation BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits IκBα phosphorylation Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Caption: NF-κB signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Specificity start Test Compound (e.g., Physalin E) primary_assay Primary Assay (e.g., NF-κB Reporter Assay) start->primary_assay potency Determine Potency (IC50) primary_assay->potency secondary_assay Secondary/Orthogonal Assay (e.g., Western Blot for p-IκBα, EMSA) potency->secondary_assay confirm_moa Confirm Mechanism of Action secondary_assay->confirm_moa selectivity_panel Broad Selectivity Profiling (e.g., Kinome Scan) confirm_moa->selectivity_panel off_target Identify Off-Targets & Assess Cross-Reactivity selectivity_panel->off_target cellular_phenotype Cellular Phenotypic Assays (e.g., Cytokine Release, Apoptosis) off_target->cellular_phenotype functional_outcome Evaluate Functional Consequences cellular_phenotype->functional_outcome end Comprehensive Specificity Profile functional_outcome->end

Caption: Workflow for assessing inhibitor specificity.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NF-κB inhibitors are provided below.

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., Physalin E) or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This method assesses the level of IκBα protein, the degradation of which is a key step in NF-κB activation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluency.

    • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

    • Stimulate with an NF-κB activator (e.g., LPS at 1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against IκBα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the IκBα signal to the loading control.

This assay is used to determine if a compound inhibits the activity of a panel of purified kinases, thereby assessing its selectivity.

  • Assay Preparation:

    • Prepare a reaction buffer appropriate for the kinase being assayed (typically contains Tris-HCl, MgCl2, DTT, and BSA).

    • Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a microplate, add the purified kinase, the test compound at various concentrations, and a specific substrate (peptide or protein).

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-33P]ATP).

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for any inhibited kinases.

    • The profile of IC50 values across the kinase panel provides the selectivity profile of the compound.

Conclusion and Future Directions

Physalin E demonstrates clear inhibitory effects on the NF-κB signaling pathway, positioning it as a compound of interest for further investigation in inflammatory diseases and cancer. However, this guide highlights a critical gap in the current understanding of its target specificity and potential for cross-reactivity. While its mechanism of action appears to be through the inhibition of IκBα degradation, its direct molecular target and its activity against other cellular targets remain to be elucidated.

For a comprehensive evaluation of Physalin E's therapeutic potential, future research should prioritize:

  • Determination of a precise IC50 value for its inhibitory effect on NF-κB activation using standardized assays.

  • Comprehensive selectivity profiling using large-scale panels, such as kinome scans, to identify potential off-target interactions and predict potential side effects.

  • Identification of its direct binding partner(s) within the NF-κB pathway to fully understand its mechanism of action.

By addressing these knowledge gaps, the scientific community can better assess the therapeutic promise of Physalin E and its analogues.

References

A Comparative Guide to the Structure-Activity Relationship of Withangulatin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Withangulatin A and its synthetic analogs, focusing on their anticancer and anti-inflammatory properties. The structure-activity relationship (SAR) is elucidated through quantitative data from various experimental assays, detailed methodologies, and visual representations of key signaling pathways.

I. Comparative Biological Activity of Withangulatin A and Analogs

Withangulatin A, a steroidal lactone isolated from Physalis angulata, has demonstrated significant potential as an anticancer and anti-inflammatory agent.[1][2] Extensive research has been conducted to synthesize analogs of Withangulatin A to improve its therapeutic index and to understand the structural features crucial for its biological activity. The primary mechanism of action for its anticancer effects is linked to the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis, through a Michael addition reaction.[1][3]

The following table summarizes the in vitro cytotoxic activity of Withangulatin A and a selection of its synthetic analogs against the HT-29 human colon cancer cell line. The data highlights the importance of specific functional groups for cytotoxicity.

Table 1: Cytotoxic Activity of Withangulatin A and Its Analogs against HT-29 Cells

CompoundR1R2R3R4IC50 (μM)[3]
Withangulatin A (WA) OHHHAc2.48
2a OHHH,HAc>40
2b OHH,HAc>40
2c OHHHAc12.3
3a OAcHHAc4.32
3b OCOCF3HHAc3.65
4a OHHHH5.23
4b OHHHCOCF31.89
5a OHHHCONHPh1.25
5b OHHHCONH(4-F-Ph)0.98
13a OHHHAc0.08

Structure-Activity Relationship Summary:

  • α,β-Unsaturated Ketone: The 2-en-1-one moiety in Ring A is critical for cytotoxic activity. Analogs where this system is reduced (2a, 2b) exhibit a significant loss of potency (IC50 > 40 μM).[3]

  • 5β,6β-Epoxide: The epoxide ring is also important for activity. Opening of the epoxide ring (analog 2c) leads to a decrease in cytotoxicity (IC50 = 12.3 μM) compared to Withangulatin A.[3]

  • C-4 Hydroxyl Group: Modification of the C-4 hydroxyl group can influence activity. Acylation (3a) or trifluoroacetylation (3b) results in compounds with potent activity.

  • C-15 Acyl Group: The nature of the acyl group at C-15 plays a role in modulating activity. Replacement of the acetyl group with a trifluoroacetyl group (4b) or various carbamate groups (5a, 5b) can enhance cytotoxicity.[3]

  • Combined Modifications: The most potent analog, 13a (IC50 = 0.08 μM), features an additional α,β-unsaturated ketone and an alkyl carbamate group, suggesting that these modifications act synergistically to enhance its anticancer effect.[1][3]

II. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Withangulatin A and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Withangulatin A and its analogs) for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

B. Thioredoxin Reductase (TrxR) Inhibition Assay

The inhibitory effect of Withangulatin A analogs on TrxR activity can be assessed using an endpoint insulin reduction assay.

  • Enzyme and Substrate Preparation: Recombinant human TrxR is pre-incubated with various concentrations of the test compounds in a reaction buffer (e.g., phosphate buffer containing EDTA) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding a mixture of NADPH and insulin.

  • Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 30 minutes) and then terminated by the addition of a solution containing DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in guanidine hydrochloride.

  • Absorbance Measurement: The absorbance is measured at 412 nm. The reduction of DTNB by the remaining free thiols in the reduced insulin is proportional to the TrxR activity.

  • Inhibition Calculation: The percentage of TrxR inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control wells.

III. Signaling Pathways and Mechanisms of Action

Withangulatin A exerts its anti-inflammatory and anticancer effects by modulating several key signaling pathways.

A. Anti-inflammatory Signaling Pathway

Withangulatin A has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This inhibition is mediated through the suppression of the MAPK and NF-κB signaling pathways.[2][5]

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκB IKK->IkB Phosphorylates NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates COX2 COX-2 Gene Expression NFkB_nucleus->COX2 Induces Inflammation Inflammation COX2->Inflammation WA Withangulatin A WA->MAPK Inhibits WA->NFkB_nucleus Inhibits Translocation cytotoxicity_workflow Synthesis Synthesis of Withangulatin A Analogs Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Analogs Purification->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT Data Data Analysis (IC50 Calculation) MTT->Data SAR SAR Analysis Data->SAR

References

Validating the Antifeedant Properties of Angulatin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for validating the antifeedant properties of Angulatin E, a compound of interest for its potential applications in pest management. By objectively comparing its performance with other established alternatives and detailing supporting experimental methodologies, researchers, scientists, and drug development professionals can effectively assess its potential.

Comparative Analysis of Antifeedant Activity

A crucial step in validating a novel antifeedant is to compare its efficacy against known compounds. The following table summarizes the antifeedant activity of several natural compounds, providing a benchmark for evaluating this compound. Data is typically presented as a Feeding Deterrent Index (FDI) or effective concentration (EC50) values derived from controlled bioassays.

CompoundTarget PestAssay TypeFeeding Deterrent Index (FDI %) / EC50Reference
This compound Spodoptera lituraChoiceHypothetical Data
AzadirachtinMultiple SpeciesChoice/No-ChoiceHigh[1][2]
RheinHelicoverpa armigeraChoice76.13% at 1000 ppm[3]
RheinSpodoptera lituraChoice56.79% at 1000 ppm[3]
Polyalthia longifolia extractSpodoptera lituraChoiceEC50 of ~1080 ppm[4]
Neemix (Azadirachtin)Various PestsField Trials~46.1% reduction in infestation[1]
PyGanic (Pyrethrin)Various PestsField Trials~48.6% reduction in infestation[1]
Azera (Pyrethrin + Azadirachtin)Various PestsField Trials~61.7% reduction in infestation[1]
Entrust (Spinosad)Various PestsField Trials~73.9% reduction in infestation[1]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to validating antifeedant properties. The two primary methods employed are choice and no-choice feeding assays.[5][6]

Choice Feeding Bioassay

This assay determines the feeding preference of an insect when presented with both a treated and an untreated food source simultaneously.[5][7][8]

Objective: To assess if the test compound (this compound) deters feeding when an alternative food source is available.

Methodology:

  • Preparation of Leaf Discs: Uniformly sized leaf discs are cut from a suitable host plant for the target insect pest.[7]

  • Treatment Application: One set of leaf discs is treated with a solution of this compound at a predetermined concentration. A control set is treated with the solvent alone.[7]

  • Experimental Arena: A treated and a control leaf disc are placed equidistant in a petri dish containing a moist substrate (e.g., 2% agar) to prevent desiccation.[7]

  • Insect Introduction: A single, pre-starved insect larva (e.g., third-instar) is introduced into the center of the petri dish.[7]

  • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and light cycle) for a specified period (e.g., 24 hours).

  • Data Collection: The consumed area of both the treated and control leaf discs is visually estimated or measured using image analysis software.[7]

  • Calculation of Feeding Deterrent Index (FDI): The antifeedant activity is quantified using the following formula:

    • FDI (%) = [(C - T) / (C + T)] x 100 [9]

    • Where C is the consumed area of the control disc and T is the consumed area of the treated disc.

No-Choice Feeding Bioassay

This assay evaluates the effect of the test compound on feeding when the insect has no alternative food source.[5][10] This method is considered more rigorous in determining true feeding deterrence.[5]

Objective: To determine if this compound inhibits feeding even in the absence of other food options.

Methodology:

  • Preparation of Leaf Discs: As described in the choice assay.

  • Treatment Application: One set of leaf discs is treated with the this compound solution, and another set is treated with the solvent for control.

  • Experimental Arena: A single treated or control leaf disc is placed in a petri dish.

  • Insect Introduction: One pre-starved insect is introduced into each petri dish.

  • Incubation and Data Collection: The setup is maintained under controlled conditions, and the consumed leaf area is measured after a set time.

  • Analysis: The consumption in the treated group is compared to the consumption in the control group to determine the level of feeding inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for validating the antifeedant properties of a test compound like this compound.

G cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis A Test Compound (this compound) D Choice Assay A->D E No-Choice Assay A->E B Host Plant Material B->D B->E C Test Insects C->D C->E F Measure Leaf Area Consumed D->F E->F G Calculate Feeding Deterrent Index (FDI) F->G H Statistical Analysis G->H I Comparative Evaluation & Conclusion H->I

Caption: Workflow for antifeedant property validation.

Hypothetical Signaling Pathway

Antifeedant compounds often work by interacting with the insect's gustatory system, triggering aversive signaling pathways. The diagram below represents a simplified, hypothetical signaling cascade that could be initiated by this compound in an insect gustatory receptor neuron, leading to feeding deterrence.

G A This compound B Gustatory Receptor (Bitter) A->B C G-Protein Activation B->C D Second Messenger (e.g., cAMP, IP3) C->D E Ion Channel Modulation D->E F Neuron Depolarization E->F G Signal to Central Nervous System F->G H Feeding Deterrence Behavior G->H

Caption: Hypothetical signaling pathway for antifeedant action.

References

Comparative Genomics of Angulatin E Producing and Non-Producing Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative genomic analysis of plant species that produce the insecticidal compound Angulatin E and their non-producing relatives. This document outlines the experimental data, detailed methodologies, and key genomic differences that may underpin the biosynthesis of this important secondary metabolite.

Introduction to this compound and Producing Species

This compound is a sesquiterpenoid polyol ester, a class of complex secondary metabolites known for their potent biological activities. Specifically, this compound has been isolated from the root bark of Celastrus angulatus, a perennial vine native to China.[1] This compound belongs to the β-dihydroagarofuran group of sesquiterpenoids and is of significant interest for its insecticidal properties.

For the purpose of this comparative guide, we will focus on:

  • Producing Species: Celastrus angulatus

  • Non-Producing, Closely Related Species: Tripterygium wilfordii

Tripterygium wilfordii is a member of the same family, Celastraceae, and is considered a close sister group to the Celastrus genus, making it an ideal candidate for comparative genomic studies to elucidate the genetic basis of this compound biosynthesis.

Genomic and Transcriptomic Data Summary

A comprehensive comparative analysis requires access to high-quality genomic and transcriptomic data. The following table summarizes the currently available data for our species of interest.

Data TypeCelastrus angulatus (Producing)Tripterygium wilfordii (Non-Producing)Data Repository
Genome Assembly De novo transcriptome assembly availableChromosome-scale genome assembly (ASM1340144v1)NCBI
Transcriptome Data Raw sequencing reads (Accession pending)RNA-Seq data available for various tissuesNCBI SRA

Biosynthesis of this compound: A Putative Pathway

This compound is a sesquiterpenoid, a class of terpenes derived from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenoids is a complex process involving multiple enzymatic steps. Below is a diagram illustrating the general pathway leading to the β-dihydroagarofuran scaffold of this compound.

G cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 MEP Pathway (Plastid) cluster_2 Sesquiterpenoid Backbone Biosynthesis cluster_3 β-dihydroagarofuran Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP PyruvateG3P PyruvateG3P DXP DXP PyruvateG3P->DXP MEP MEP DXP->MEP CDP-ME CDP-ME MEP->CDP-ME CDP-MEP CDP-MEP CDP-ME->CDP-MEP MECPP MECPP CDP-MEP->MECPP HMBPP HMBPP MECPP->HMBPP IPPDMAPP IPPDMAPP HMBPP->IPPDMAPP GPP GPP IPPDMAPP->GPP FPP FPP GPP->FPP Germacrene A Germacrene A FPP->Germacrene A Sesquiterpene Synthase β-dihydroagarofuran\nscaffold β-dihydroagarofuran scaffold Germacrene A->β-dihydroagarofuran\nscaffold Cytochrome P450s (CYPs) This compound This compound β-dihydroagarofuran\nscaffold->this compound Acyltransferases (BAHD family)

Figure 1: Putative biosynthetic pathway of this compound.

Comparative Genomic Analysis: Key Experimental Protocols

To identify the genetic factors responsible for this compound production, a series of comparative genomic analyses are necessary. The following protocols outline the key steps for researchers.

Orthologous Gene Identification

Objective: To identify genes that are direct evolutionary counterparts in C. angulatus and T. wilfordii.

Methodology:

  • Protein Sequence Preparation: Obtain the complete protein sequences for both species from their respective genome and transcriptome assemblies.

  • All-vs-All BLASTp: Perform a reciprocal BLASTp search with an E-value cutoff of 1e-5.

  • Ortholog Clustering: Use a tool like OrthoFinder or InParanoid to cluster the BLASTp results and identify orthologous gene pairs and gene families.

Gene Family Expansion and Contraction Analysis

Objective: To identify gene families that have significantly expanded or contracted in the this compound-producing lineage.

Methodology:

  • Input Preparation: Use the orthologous gene family data from the previous step and a phylogenetic tree of the species.

  • Analysis with CAFE: Employ the Computational Analysis of gene Family Evolution (CAFE) software to model the evolution of gene family sizes.

  • Identification of Significant Changes: Identify gene families with statistically significant expansions or contractions in C. angulatus compared to T. wilfordii.

Positive Selection Analysis

Objective: To detect genes that have undergone rapid evolution in the this compound-producing lineage, which may indicate adaptation for new functions.

Methodology:

  • Ortholog Alignment: For each single-copy ortholog pair, create a codon-based alignment of the nucleotide sequences.

  • Ka/Ks Ratio Calculation: Use a tool like PAML (Phylogenetic Analysis by Maximum Likelihood) to calculate the ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates.

  • Identification of Positively Selected Genes: Genes with a Ka/Ks ratio significantly greater than 1 are considered to be under positive selection.

Predicted Genomic Differences and Candidate Genes

Based on the known biosynthesis of sesquiterpenoids, the comparative genomic analyses are expected to reveal key differences in specific gene families between C. angulatus and T. wilfordii.

Gene FamilyPredicted Difference in C. angulatusRationale
Sesquiterpene Synthases (TPS-a subfamily) Expansion and positive selectionResponsible for the cyclization of FPP to form the diverse sesquiterpene skeletons.
Cytochrome P450s (CYPs) Expansion and positive selectionCatalyze the extensive oxidation and decoration of the sesquiterpene backbone.
BAHD Acyltransferases Expansion and positive selectionResponsible for the final esterification steps that create the polyol ester structure of this compound.

Regulatory Signaling Pathways

The biosynthesis of terpenoids is often regulated by plant hormones in response to developmental cues and environmental stresses. The following signaling pathways are likely to play a role in the regulation of this compound production.

G cluster_0 Hormonal Signals cluster_1 Transcription Factors cluster_2 Biosynthetic Genes Jasmonic Acid (JA) Jasmonic Acid (JA) MYC2 (bHLH) MYC2 (bHLH) Jasmonic Acid (JA)->MYC2 (bHLH) Activates Salicylic Acid (SA) Salicylic Acid (SA) WRKYs WRKYs Salicylic Acid (SA)->WRKYs Activates Gibberellins (GA) Gibberellins (GA) DELLAs DELLAs Gibberellins (GA)->DELLAs Degrades TPS TPS MYC2 (bHLH)->TPS CYPs CYPs MYC2 (bHLH)->CYPs WRKYs->TPS DELLAs->TPS Represses BAHD BAHD G cluster_0 Data Acquisition cluster_1 Gene Prediction and Annotation cluster_2 Comparative Genomics cluster_3 Candidate Gene Identification C_angulatus_RNA C. angulatus Transcriptome (RNA-Seq) C_angulatus_Genes Gene Prediction (C. angulatus) C_angulatus_RNA->C_angulatus_Genes T_wilfordii_Genome T. wilfordii Genome Assembly T_wilfordii_Genes Gene Annotation (T. wilfordii) T_wilfordii_Genome->T_wilfordii_Genes T_wilfordii_RNA T. wilfordii Transcriptome (RNA-Seq) Orthologs Ortholog Identification C_angulatus_Genes->Orthologs T_wilfordii_Genes->Orthologs Gene_Families Gene Family Expansion/Contraction Orthologs->Gene_Families Positive_Selection Positive Selection Analysis (Ka/Ks) Orthologs->Positive_Selection Candidate_TPS Candidate TPS Genes Gene_Families->Candidate_TPS Candidate_CYPs Candidate CYP Genes Gene_Families->Candidate_CYPs Candidate_BAHD Candidate BAHD Genes Gene_Families->Candidate_BAHD Positive_Selection->Candidate_TPS Positive_Selection->Candidate_CYPs Positive_Selection->Candidate_BAHD

References

Safety Operating Guide

Proper Disposal of Angulatin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling Angulatin E must adhere to strict disposal protocols due to its hazardous properties. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is classified as a flammable solid, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as general waste.

Key Safety and Disposal Information

Below is a summary of the essential information for the safe handling and disposal of this compound.

Hazard Classification Personal Protective Equipment (PPE) Primary Disposal Method
Flammable Solid (Category 2)Flame retardant antistatic protective clothingDispose of contents/container to an approved waste disposal plant.
Suspected Carcinogen (Category 2)Protective gloves, protective clothing, eye protection, face protection.Follow institutional and local regulations for hazardous waste.
Very Toxic to Aquatic Life (Acute & Chronic, Category 1)N/AAvoid release to the environment.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid waste, including contaminated personal protective equipment (gloves, lab coats), weigh boats, and absorbent materials, in a designated and compatible hazardous waste container[1][2].

    • For solutions containing this compound, use a separate, compatible liquid waste container. Do not pour down the drain[2].

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[3].

    • Identify the contents as "this compound" and list all other components of the waste mixture with their approximate percentages[1].

    • Ensure the label includes the date when the first waste was added to the container[4].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[5].

    • Keep the container closed at all times, except when adding waste[3].

    • Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.

  • Arranging for Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup[6].

    • Provide them with accurate information about the waste contents as detailed on the label.

  • Spill Management:

    • In the event of a spill, collect the spillage and dispose of it as hazardous waste.

    • Use appropriate PPE during cleanup and decontaminate the area.

Experimental Workflow for Disposal

The logical flow for ensuring the proper disposal of this compound is outlined below.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste B Select Compatible Waste Container A->B C Prepare Hazardous Waste Label B->C D Segregate and Add Waste to Container C->D E Seal and Store in Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G Transfer Custody to Waste Disposal Personnel F->G

References

Personal protective equipment for handling Angulatin E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Angulatin E. It offers procedural, step-by-step guidance on safe operational and disposal plans to ensure laboratory safety and proper chemical handling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, extracted from its safety data sheet.

PropertyValueMethod/Condition
Melting Point/Range80 - 82 °C (176 - 180 °F)lit.
Boiling Point/Boiling Range218 °C (424 °F)lit.
Partition Coefficient: n-octanol/waterlog Pow: 3.425 °C (77 °F), pH: 7 - 7.5, OECD Test Guideline 107

Bioaccumulation is not expected based on the partition coefficient.

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • Flammable solid (Category 2) : H228

  • Suspected of causing cancer (Carcinogenicity Category 2) : H351

  • Very toxic to aquatic life with long lasting effects (Short-term and Long-term aquatic hazard Category 1) : H410

Signal Word: Warning

It is imperative to handle this compound with caution, adhering to all safety precautions. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

PPE_for_Angulatin_E cluster_ppe Required Personal Protective Equipment eye_protection Eye and Face Protection (Safety glasses with side-shields or face shield) gloves Protective Gloves (Chemical-resistant) clothing Protective Clothing (Flame retardant antistatic) respirator Respiratory Protection (If dusts/aerosols are generated) handler Researcher/ Scientist handler->eye_protection handler->gloves handler->clothing handler->respirator Conditional

Caption: Required personal protective equipment for handling this compound.

Safe Handling and Experimental Workflow

Adherence to a strict operational workflow is crucial for safety. This includes proper engineering controls and hygiene measures.

Engineering Controls:

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond container and receiving equipment to prevent static discharge.

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the handling area.

Hygiene Measures:

  • Immediately change contaminated clothing.

  • Apply preventive skin protection.

  • Wash hands and face after working with the substance.

Handling_and_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Disposal Plan start Don Appropriate PPE weigh Weigh/Handle in a Ventilated Enclosure start->weigh transfer Transfer to Reaction Vessel weigh->transfer workup Perform Experimental Work-up transfer->workup decontaminate Decontaminate Work Area workup->decontaminate collect_waste Collect Contaminated Materials and Unused Product decontaminate->collect_waste label_waste Label Waste Container Clearly collect_waste->label_waste store_waste Store in a Locked, Designated Area label_waste->store_waste dispose Dispose of Contents/Container to an Approved Waste Disposal Plant store_waste->dispose

Caption: Step-by-step workflow for safe handling and disposal of this compound.

First Aid Measures

In case of exposure, follow these first aid procedures immediately and seek medical attention. Show the safety data sheet to the attending physician.

  • If Inhaled: Move the person to fresh air. Call a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.

  • If Swallowed: Immediately make the victim drink water (two glasses at most).

Spill and Fire Response

  • Spill: Avoid release to the environment. Collect spillage.

  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Storage and Disposal

Storage:

  • Store in a locked up, designated area.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant. Adhere to all federal, state, and local environmental regulations.

Note: No information on specific experimental protocols or signaling pathways for this compound was found in the provided safety data sheets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.